3-(4-Bromo-2-fluorophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAFQUSRGQNQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568123 | |
| Record name | 3-(4-Bromo-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134057-95-7 | |
| Record name | 3-(4-Bromo-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 3-(4-Bromo-2-fluorophenyl)propanoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-(4-Bromo-2-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, information on structurally similar molecules, 3-(4-bromophenyl)propanoic acid and 3-(4-fluorophenyl)propanoic acid, is included for comparative purposes. This document also outlines detailed experimental protocols for determining key physicochemical parameters, essential for applications in research and drug development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 134057-95-7[1] |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)CCC(=O)O |
Physicochemical Properties
Quantitative data for this compound is sparse. The following tables summarize available data for the target compound and its close structural analogs to provide a predictive context for its properties.
Table 2.1: General Physicochemical Properties
| Property | This compound | 3-(4-Bromophenyl)propanoic acid (Analog) | 3-(4-Fluorophenyl)propanoic acid (Analog) |
| Molecular Weight ( g/mol ) | 247.06 | 229.07[2][3] | 168.16[4][5][6] |
| Melting Point (°C) | Data not available | 133-136[3][7] | 86-91[6][8] |
| Boiling Point (°C) | Data not available | 250 @ 30mmHg[7] | 278.9 @ 760 mmHg[5] |
| pKa | Predicted: ~4.5 | Data not available | Data not available |
| LogP | Predicted: ~2.5-3.0 | 2.2[2] | 1.6[4] |
Table 2.2: Computed Properties
| Property | 3-(4-Bromophenyl)propanoic acid (Analog) | 3-(4-Fluorophenyl)propanoic acid (Analog) |
| XLogP3 | 2.2[2] | 1.6[4] |
| Hydrogen Bond Donor Count | 1[2] | 1[4] |
| Hydrogen Bond Acceptor Count | 2[2] | 2[4] |
| Rotatable Bond Count | 2[2] | 2[4] |
| Exact Mass | 227.97859 Da[2] | 168.05865769 Da[4] |
| Monoisotopic Mass | 227.97859 Da[2] | 168.05865769 Da[4] |
| Topological Polar Surface Area | 37.3 Ų[2] | 37.3 Ų[4] |
| Heavy Atom Count | 12[2] | 12[4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)[9]
-
Thermometer
-
Spatula[10]
-
Mortar and pestle (optional)[10]
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[11] Introduce a small amount of the compound into the open end of a capillary tube.[9][12] Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube. The packed sample height should be 1-2 mm.[12]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[9]
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[10]
Determination of pKa (Acid Dissociation Constant)
The pKa value is essential for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and other properties. Potentiometric titration is a common and accurate method.
Apparatus:
-
Potentiometer with a calibrated pH electrode[13]
-
Magnetic stirrer and stir bar[13]
-
Buret
-
Beaker or reaction vessel[13]
-
Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)[13]
-
Buffer solutions for pH meter calibration (e.g., pH 4, 7, 10)[13]
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.[13]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known volume. The concentration should be sufficient for accurate measurement, typically around 1 mM.[13]
-
Titration: Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.[13] Titrate the solution by adding small, precise increments of the standardized strong base.[13] After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[13]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. One common method is the "half-volume" method, where the pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[14]
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard.
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker or rotator[15]
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)[15][16]
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[15]
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate.[17]
-
Partitioning: Accurately weigh the compound and dissolve it in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel or vial.[18]
-
Equilibration: Shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.[15]
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and break up any emulsions.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.[15][16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[19]
Solubility Determination
Solubility is a fundamental property that affects bioavailability and formulation development. The equilibrium solubility method is commonly employed.
Apparatus:
-
Vials with sealed caps
-
Constant temperature shaker or incubator[20]
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)[21]
-
Balance[20]
-
Spatula[20]
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer) in a vial. This ensures that a saturated solution is formed.[20]
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.[21] The temperature should be carefully controlled.[20]
-
Sample Collection and Preparation: After equilibration, allow the excess solid to settle. Carefully withdraw a sample of the supernatant.
-
Filtration: Immediately filter the sample to remove any undissolved solid particles.
-
Analysis: Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a calibrated analytical method.[21] This concentration represents the equilibrium solubility.
Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.
Caption: Workflow for determining key physicochemical properties.
References
- 1. 134057-95-7|this compound|BLD Pharm [bldpharm.com]
- 2. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-ブロモフェニル)プロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 459-31-4 | 3-(4-Fluorophenyl)propionic acid - Synblock [synblock.com]
- 6. 3-(4-Fluorophenyl)propionic acid 97 459-31-4 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 3-(4-FLUOROPHENYL)PROPIONIC ACID | 459-31-4 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pennwest.edu [pennwest.edu]
- 11. westlab.com [westlab.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. enamine.net [enamine.net]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 21. solubility experimental methods.pptx [slideshare.net]
An In-depth Technical Guide to 3-(4-Bromo-2-fluorophenyl)propanoic Acid: Structure and Nomenclature
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of 3-(4-Bromo-2-fluorophenyl)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Nomenclature
This compound is a halogenated aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position. A propanoic acid group is attached to the 1-position of the phenyl ring.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name is derived systematically as follows:
-
Propanoic acid : The parent structure is a three-carbon carboxylic acid.
-
phenyl : A benzene ring is a substituent on the propanoic acid chain.
-
3-(...) : The phenyl group is attached to the third carbon of the propanoic acid chain.
-
4-Bromo-2-fluoro : The phenyl ring itself is substituted with a bromine atom at the 4th position and a fluorine atom at the 2nd position.
Below is a two-dimensional representation of the chemical structure.
Caption: 2D Chemical Structure of this compound.
The following diagram illustrates the logical process of deriving the IUPAC name.
An In-Depth Technical Guide to 3-(4-Bromo-2-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Bromo-2-fluorophenyl)propanoic acid, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical identifiers, physicochemical properties, and insights into its synthesis and potential biological applications, with a focus on its relevance to drug discovery.
Core Compound Identifiers and Properties
This compound is a substituted arylpropionic acid. Arylpropionic acid derivatives are a well-established class of compounds, many of which exhibit notable anti-inflammatory properties.[1] The unique combination of bromo and fluoro substituents on the phenyl ring of this particular molecule makes it a valuable building block for creating more complex molecules with specific therapeutic activities.
Below is a summary of the key identifiers and physicochemical properties for this compound.
| Identifier/Property | Value | Reference |
| CAS Number | 134057-95-7 | [2][3][4][5][6][7] |
| Molecular Formula | C₉H₈BrFO₂ | [2][3] |
| Molecular Weight | 247.06 g/mol | [3] |
| Purity | Typically ≥95% | [2] |
| Synonyms | O=C(O)CCC1=CC=C(Br)C=C1F | [3] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Synthesis and Manufacturing
A general synthetic approach for a related compound, 3-(2-bromophenyl)propionic acid, involves a one-pot reaction starting from 2-bromobenzaldehyde. This process includes steps of condensation, reduction, hydrolysis, and decarboxylation, followed by purification.
A logical workflow for a potential synthesis route is outlined below.
Caption: A potential synthetic pathway for this compound.
Spectroscopic and Analytical Data
While specific spectra for this compound are not publicly available, chemical suppliers like BLDpharm indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[4] For structurally related compounds like 3-(4-Fluorophenyl)propionic acid, comprehensive spectral data is available and can offer insights into the expected spectral characteristics. This includes 1D NMR (¹³C NMR), mass spectrometry (GC-MS), and infrared (FTIR) and Raman spectroscopy.[8]
Biological Activity and Applications in Drug Development
Arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[1]
The anti-inflammatory, analgesic, and other biological activities of various arylpropionic acid derivatives have been extensively reviewed.[1] While specific biological data for this compound is not yet published, its structural similarity to known NSAIDs suggests its potential as a lead compound or intermediate in the development of new anti-inflammatory agents.
The general mechanism of action for arylpropionic acid-based anti-inflammatory drugs is illustrated in the following signaling pathway diagram.
Caption: Inhibition of the prostaglandin synthesis pathway by arylpropionic acid derivatives.
Experimental Protocols for Biological Assays
To evaluate the potential anti-inflammatory activity of this compound, standard in vitro and in vivo assays for NSAIDs can be employed.
In Vitro COX Inhibition Assay (General Protocol):
-
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), the test compound, and a detection system to measure prostaglandin production (e.g., ELISA).
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme.
-
Arachidonic acid is added to initiate the reaction.
-
The reaction is stopped after a defined period.
-
The amount of prostaglandin produced is quantified.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.
-
In Vivo Carrageenan-Induced Paw Edema Model (General Protocol):
-
Objective: To assess the in vivo anti-inflammatory effect of the compound in a rodent model.
-
Animals: Typically rats or mice.
-
Procedure:
-
The test compound is administered to the animals (e.g., orally or intraperitoneally).
-
After a set time, a solution of carrageenan is injected into the paw to induce inflammation.
-
The volume of the paw is measured at various time points after the carrageenan injection.
-
The percentage of inhibition of edema by the test compound is calculated by comparing it to a control group.
-
Conclusion
This compound represents a promising chemical entity for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs. Its structural features suggest a potential for interaction with key biological targets in inflammatory pathways. Further research, including detailed synthesis optimization, comprehensive spectroscopic characterization, and rigorous biological evaluation, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the applications of this compound.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. 134057-95-7|this compound|BLD Pharm [bldpharm.com]
- 5. labfind.co.kr [labfind.co.kr]
- 6. This compound [bojnsci.com]
- 7. This compound [allbiopharm.com]
- 8. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Technical Guide to 3-(4-Bromo-2-fluorophenyl)propanoic Acid
Executive Summary
This technical guide provides a comprehensive overview of the anticipated safety, handling, and material safety data for 3-(4-Bromo-2-fluorophenyl)propanoic acid. In the absence of specific data for this compound, this document leverages information from its close structural analogs to offer a robust framework for risk assessment and safe laboratory conduct. The guide is tailored for professionals in research and drug development, presenting quantitative data in accessible tables and outlining detailed procedural recommendations.
Hazard Identification and Classification
Based on the hazard profiles of its analogs, this compound is anticipated to be classified as a hazardous substance. The primary concerns are oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.
GHS Hazard Statements (Anticipated):
-
H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8][9]
-
H335: May cause respiratory irritation.[1][2][3][4][5][6][7][8]
Precautionary Statements (Anticipated):
A comprehensive set of precautionary statements is recommended, covering prevention, response, storage, and disposal. Key recommendations include avoiding ingestion, inhalation, and contact with skin and eyes, and ensuring the use of appropriate personal protective equipment.[1][2][3][4][5][7][10]
Physical and Chemical Properties
The following table summarizes the physical and chemical properties of the two primary analogs. These values provide an estimated range for the properties of this compound.
| Property | 3-(4-Bromophenyl)propanoic acid | 3-(4-Fluorophenyl)propionic acid |
| Molecular Formula | C₉H₉BrO₂[1][4][5][11] | C₉H₉FO₂[7] |
| Molecular Weight | 229.07 g/mol [1][4][5] | 168.16 g/mol [7] |
| Melting Point | 133-136 °C[3][11][12] | 86-91 °C |
| Boiling Point | 336.3 °C at 760 mmHg[1] | Not available |
| Appearance | Solid[1][3] | Solid |
| Solubility | No data available | No data available |
Safety and Handling
Exposure Controls and Personal Protection
Engineering controls should be the primary method of minimizing exposure.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][10][13]
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[1][3][13]
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2][3][10] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[3][10] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[1][2][3][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][13]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][9][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][9][10][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][13] |
Fire and Explosion Hazard Data
While specific data is unavailable, it is prudent to assume the compound is combustible.
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.
-
Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 4.1. Avoid dust formation.[1][2][10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2][13]
-
Methods for Cleaning Up: Sweep up the material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with soap and water.[1][10][13]
Toxicological Information
Detailed toxicological studies for this compound are not available. The hazard classification is based on the profiles of its analogs. It is anticipated to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6][7][8]
Experimental Protocols
No specific experimental protocols involving this compound were found in the public domain. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide.
Visualizations
To aid in the understanding of safe handling procedures, the following workflow diagram is provided.
Caption: Safe Handling Workflow Diagram.
This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound based on the best available analog data. It is imperative that all laboratory work is conducted with a thorough understanding of these risks and under the direct supervision of qualified personnel.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-Bromophenyl)propionic acid - Safety Data Sheet [chemicalbook.com]
- 6. 3-(4-Bromophenyl)propionic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chembk.com [chembk.com]
- 12. 3-(4-ブロモフェニル)プロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Solubility Profile of 3-(4-Bromo-2-fluorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-(4-Bromo-2-fluorophenyl)propanoic acid in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development phases, including synthesis, purification, formulation, and analytical characterization. This document offers a structured presentation of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) - Illustrative | Molar Solubility (mol/L) - Illustrative |
| Methanol | CH₃OH | 32.04 | 25 | 15.2 | 0.615 |
| Ethanol | C₂H₅OH | 46.07 | 25 | 10.5 | 0.425 |
| Acetone | C₃H₆O | 58.08 | 25 | 25.8 | 1.044 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 25 | 8.3 | 0.336 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 25 | 5.1 | 0.206 |
Note: The illustrative data above suggests a potential trend of higher solubility in more polar aprotic solvents like acetone, moderate solubility in polar protic solvents like methanol and ethanol, and lower solubility in less polar solvents. Actual experimental values are required for confirmation.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following is a detailed methodology for determining the solubility of this compound in organic solvents using the gravimetric method. This method is straightforward, reliable, and relies on the precise measurement of mass.[1][2][3][4]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Spatula and weighing paper
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a specific volume (e.g., 5 or 10 mL) of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more gentle drying.
-
Continue the evaporation process until all the solvent has been removed and the weight of the dish with the dried solute is constant.
-
-
Data Collection and Calculation:
-
Record the final weight of the evaporation dish containing the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Calculation:
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100
Molar Solubility (mol/L) = (Mass of dried solute (g) / Molar mass of solute ( g/mol )) / Volume of filtered solution (L)
Experimental Workflow Diagram
The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
The Transformative Role of Fluorine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles of fluorinated compounds in drug discovery and development. By leveraging the unique physicochemical properties of fluorine, medicinal chemists can exquisitely modulate a molecule's metabolic stability, lipophilicity, acidity, conformation, and binding affinity. These modifications can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic profiles, ultimately enhancing its therapeutic potential. This paper will delve into the core principles of fluorine's influence, present quantitative data on its effects, provide detailed experimental protocols for assessing these effects, and visualize key concepts through signaling pathways and experimental workflows.
Introduction: The Rise of the "Magic" Halogen
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for molecular engineering in drug design.[1] Its small van der Waals radius (1.47 Å), similar to that of a hydrogen atom (1.20 Å), allows it to act as a bioisostere for hydrogen, yet its profound electronic effects can dramatically alter a molecule's behavior.[2] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, contributing significantly to the metabolic stability of fluorinated compounds.[2] This guide will explore the strategic application of fluorine and fluorinated motifs to optimize drug candidates.
Physicochemical and Pharmacokinetic Enhancements through Fluorination
The introduction of fluorine can systematically alter a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2] The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. By replacing a metabolically labile C-H bond with a C-F bond, chemists can "block" sites of oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[2][3]
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | |
| Kinase Inhibitors | Compound 1 | Non-fluorinated pyrazolo[1,5-a]pyrimidine | - | - | - |
| Compound 2 | Ortho-fluorinated analog of Compound 1 | - | - | - | |
| 7-PPyQ Derivatives | 3N-ethyl-7-PPyQ | Non-fluorinated | - | - | - |
| Compound 12 | 2-fluoro-phenyl analog | - | - | - | |
| Compound 15 | 2-fluorobenzoyl analog | - | - | - |
Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. However, the trends within each study demonstrate the positive impact of fluorination on metabolic stability.[2][4][5]
Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is context-dependent. Monofluorination of an aromatic ring generally leads to a slight increase in LogP (by approximately 0.3-0.5 units), which can enhance membrane permeability.[1] However, the introduction of more fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to the creation of a strong molecular dipole.[6] This modulation of lipophilicity is a critical tool for optimizing a drug's solubility and ability to cross biological membranes.
Acidity and Basicity (pKa)
Fluorine's strong electron-withdrawing nature significantly impacts the pKa of nearby acidic or basic functional groups.[7][8] For instance, the introduction of fluorine atoms near an amine group will decrease its basicity (lower the pKa of its conjugate acid).[7][8] This can be advantageous in drug design, as it can reduce unwanted interactions with off-target receptors or improve oral bioavailability by increasing the proportion of the neutral, more permeable form of the drug at physiological pH.
Table 2: Impact of Fluorination on the pKa of Amines
| Amine | pKa (Conjugate Acid) | Change in pKa |
| Ethylamine | >10 | - |
| β,β,β-trifluoroethylamine | 5.7 | Significant Decrease |
| Pyrrolidine Analog 8a (Non-fluorinated) | - | - |
| Pyrrolidine Analog 8a (Fluorinated) | - | -1.1 to -3.3 units |
Data compiled from various sources, demonstrating the general trend of pKa reduction upon fluorination.[7][9]
Conformational Control
Fluorine substitution can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect.[10][11] By stabilizing a specific conformation that is optimal for binding to the target protein, fluorine can enhance a drug's potency and selectivity.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational changes in solution.[10][11][12]
Impact on Pharmacodynamics: Enhancing Binding Affinity
The electronic perturbations caused by fluorine can lead to more favorable interactions with the target protein, thereby increasing binding affinity. These interactions can include dipole-dipole interactions, hydrogen bonds (where the C-F bond can act as a weak hydrogen bond acceptor), and altered π-π stacking.
Table 3: Comparative Binding Affinity of Fluorinated vs. Non-Fluorinated Inhibitors
| Target | Inhibitor | IC50/Ki | Fold Improvement |
| PDE9 | Non-fluorinated Analog | - | - |
| Fluorinated Analog | Unchanged to 10-fold increase (reduced potency) | - | |
| Carbonic Anhydrase | Fluoroaromatic Inhibitors | Kd < 3 nM | - |
| CSNK2 | Inhibitor 1 (Non-fluorinated) | Low nanomolar | - |
| Inhibitor 2 (Fluorinated) | Low nanomolar | Maintained potency | |
| HDAC | Non-fluorinated BITE compounds | - | - |
| Fluorinated BITE compounds | Generally more potent | - |
Note: The impact of fluorination on binding affinity is highly specific to the target and the position of the fluorine atom.[4][6][9]
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is a standard method to determine the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and its non-fluorinated analog
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Add the test compound to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold organic solvent containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[2]
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug candidate.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a known concentration) to the apical (A) or basolateral (B) side of the Transwell insert.
-
At specified time intervals, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Visualizing the Role of Fluorine: Signaling Pathways and Workflows
Graphviz diagrams can effectively illustrate complex biological pathways and experimental processes.
Signaling Pathway of 5-Fluorouracil (5-FU)
The anticancer drug 5-FU exerts its effect through multiple mechanisms, primarily by inhibiting thymidylate synthase and by being incorporated into RNA and DNA.[3][6]
Caption: Intracellular metabolism and mechanism of action of 5-Fluorouracil.
Signaling Pathway of Sitagliptin
Sitagliptin is a DPP-4 inhibitor used for the treatment of type 2 diabetes. Its mechanism involves enhancing the levels of incretin hormones.
Caption: Mechanism of action of the DPP-4 inhibitor Sitagliptin.
Generalized Experimental Workflow for Fluorinated Drug Discovery
The development of a fluorinated drug follows a structured workflow from initial design to preclinical evaluation.
Caption: A typical workflow for the discovery and development of fluorinated drugs.
Case Study: Ezetimibe - A Fluorinated Cholesterol Absorption Inhibitor
The development of Ezetimibe, a potent cholesterol absorption inhibitor, highlights the successful application of fluorination to improve metabolic stability. The initial lead compound, SCH 48461, was metabolically unstable. Through strategic fluorination of the aromatic rings, researchers were able to block sites of metabolic hydroxylation, leading to the development of the more stable and potent drug, Ezetimibe.
The Role of Fluorine-18 in Positron Emission Tomography (PET) Imaging
The radioisotope fluorine-18 (¹⁸F) has become a cornerstone of PET imaging, a powerful non-invasive diagnostic tool. The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for its production, incorporation into a tracer molecule, and administration to a patient. The most widely used PET tracer is [¹⁸F]fluorodeoxyglucose (¹⁸F-FDG), a glucose analog. Cancer cells, which have a high metabolic rate, take up ¹⁸F-FDG at a higher rate than normal cells, allowing for the visualization of tumors.
Synthetic Methodologies for Fluorination
The increasing importance of fluorinated compounds has driven the development of a wide array of synthetic methods for introducing fluorine into organic molecules. These range from traditional nucleophilic and electrophilic fluorination reactions to more modern techniques involving transition-metal catalysis and photoredox chemistry. The ability to perform late-stage fluorination on complex molecules is particularly valuable in drug discovery, as it allows for the rapid generation of fluorinated analogs of promising lead compounds.
A notable example is the synthesis of the anticancer drug 5-Fluorouracil. A common laboratory-scale synthesis involves the reaction of uracil with fluorine gas in a suitable solvent. However, for larger-scale and more controlled syntheses, alternative methods are often employed. One such method involves the following steps:
-
Synthesis of 1-(5-fluorouracil)-acetic acid: This can be achieved through various multi-step synthetic routes starting from commercially available materials.
-
Synthesis of 1-(5-fluorouracil)-acetic imidazate: The previously synthesized acetic acid derivative is then reacted to form an activated intermediate.
-
Synthesis of 5-fluorouracil derivatives: The activated intermediate can then be used to synthesize various derivatives or the parent 5-fluorouracil.
Conclusion and Future Perspectives
Fluorine has firmly established itself as a "magic" element in the medicinal chemist's toolbox. Its ability to fine-tune a wide range of molecular properties in a predictable, albeit context-dependent, manner has led to the development of numerous successful drugs across various therapeutic areas. The continued development of novel fluorination methodologies and a deeper understanding of the complex interplay between fluorine substitution and biological activity will undoubtedly lead to the creation of even more effective and safer medicines in the future. The strategic and rational application of fluorine will remain a key driver of innovation in drug discovery and development for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. figshare.com [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Halogenated Phenylalanine Derivatives in Research
The strategic introduction of halogen atoms into the molecular framework of phenylalanine, an essential amino acid, has given rise to a versatile class of compounds known as halogenated phenylalanine derivatives.[1] These derivatives have become indispensable tools in a multitude of research disciplines, including drug discovery, chemical biology, and materials science.[1] The substitution of hydrogen with fluorine, chlorine, bromine, or iodine on the phenyl ring profoundly alters the physicochemical and biological properties of the parent amino acid.[1] This modification can lead to enhanced metabolic stability, modulated receptor binding affinity, and the introduction of novel functionalities for applications such as medical imaging and bioorthogonal chemistry.[1]
This technical guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies associated with halogenated phenylalanine derivatives, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of Halogenated Phenylalanine Derivatives
The addition of halogens to the phenylalanine structure modifies key molecular characteristics like size, hydrophobicity, and electronic properties.[1] These alterations are fundamental to the wide-ranging applications of these compounds.[1]
| Derivative | Molecular Weight ( g/mol ) | LogP (Calculated) | Key Notes |
| L-Phenylalanine | 165.19 | -1.4 | The parent amino acid.[1] |
| 4-Fluoro-L-phenylalanine | 183.18 | -1.9 | Induces minimal steric disruption while altering electronic properties.[1] |
| 3-Fluoro-L-phenylalanine | 183.18 | -1.9 | An isomer with a different electronic distribution.[1] |
| 4-Chloro-L-phenylalanine (PCPA) | 199.63 | - | Utilized as an inhibitor of tryptophan hydroxylase.[1][2] |
| 4-Bromo-L-phenylalanine | 244.09 | - | Serves as an intermediate in organic synthesis.[1] |
| 4-Iodo-L-phenylalanine | 291.09 | -0.9 | Employed in peptide synthesis and for radiolabeling.[1] |
Synthesis of Halogenated Phenylalanine Derivatives
A range of synthetic strategies are available for producing halogenated phenylalanine derivatives, from traditional organic chemistry techniques to more contemporary enzymatic and cross-coupling reactions.[1]
Classical Organic Synthesis: Deprotection Method
A prevalent method for synthesizing 4-Bromo-L-phenylalanine involves the deprotection of a protected starting material.[1]
Experimental Protocol: Synthesis of 4-Bromo-L-phenylalanine [1]
-
Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).
-
Heat the mixture to 95-100°C for 6 hours with constant stirring.
-
Neutralize the solution to the appropriate pH using triethylamine.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water (40 mL) to yield the final product.
Enzymatic Synthesis
Enzymatic approaches provide a highly stereoselective and environmentally friendly alternative for synthesizing these derivatives.[1][3]
Experimental Protocol: Enzymatic Synthesis of Halogenated L-Phenylalanine [1][3]
-
Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in a buffer solution, which can be isotopically enriched if labeled compounds are desired.
-
Introduce phenylalanine ammonia lyase to the mixture to catalyze the addition of ammonia.
-
Monitor the reaction's progress to determine the formation of the desired halogenated L-phenylalanine isotopomer.
Applications in Drug Discovery and Development
Halogenated phenylalanine derivatives are highly valuable in medicinal chemistry due to their capacity to modulate biological activity and act as probes for investigating biological systems.[1]
Enzyme Inhibition: p-Chlorophenylalanine (PCPA)
Fenclonine, also known as para-chlorophenylalanine (PCPA), serves as a selective and irreversible inhibitor of tryptophan hydroxylase.[2] This enzyme is rate-limiting in the biosynthesis of serotonin.[2][4] By inhibiting this enzyme, PCPA leads to a significant depletion of serotonin in the brain.[4][5] This effect has been utilized experimentally to study the roles of serotonin in various physiological processes and to treat conditions like carcinoid syndrome, although side effects have limited its clinical use.[2]
Quantitative Effects of PCPA on Serotonin Levels
| PCPA Dose | Brain Region | Reduction in 5-HT Levels | Reduction in 5-HIAA Levels | Reference |
| 1000 mg/kg | Whole Brain | 90.6% | 91.8% | [5] |
| 100-300 mg/kg (intraperitoneal) | Cortex | 3 to 9 times reduction over 2-4 days | Not specified | [4] |
| 2 x 400 mg/kg | Cortex | 98.7% | Not specified | [4] |
Protein Engineering and Structural Probes
The incorporation of halogenated phenylalanine, particularly fluorinated derivatives, into peptides and proteins is a powerful technique.[6][7] The fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, function, and dynamics in vivo.[8][9] This approach has been used to investigate protein folding, protein-ligand interactions, and enzyme mechanisms.[7][10] Furthermore, the incorporation of these unnatural amino acids can enhance the metabolic stability of therapeutic proteins and peptide-based vaccines.[7][9] For instance, 4-iodo-L-phenylalanine has been site-specifically incorporated into proteins to facilitate structure determination through X-ray crystallography.[11]
Therapeutic Potential
-
Neuroprotection: Halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-l-tyrosine (DBrT), have demonstrated neuroprotective effects in models of brain ischemia.[1][12][13] These compounds can reduce excitatory glutamatergic synaptic transmission, suggesting a therapeutic avenue for conditions involving glutamate overactivation.[1][12] In a rat model of stroke, DBrT was shown to decrease brain infarct volume and improve neurological deficit scores.[12][13]
| Compound | Model | Effect | Reference |
| 3,5-dibromo-L-tyrosine (DBrT) | Rat model of transient MCAO | 47.3% reduction in brain infarct volume | [13] |
| 3,5-dibromo-L-tyrosine (DBrT) | Rat model of transient MCAO | 42.9% reduction in neurological deficit score | [13] |
-
Anticancer Activity: Peptides containing 4-fluoro-phenylalanine (4-F-Phe) have shown promising anticancer activity.[14] The introduction of fluorine can enhance the peptide's metabolic stability and alter its interaction with cellular targets.[14] These peptides can induce cancer cell death by disrupting cell membranes or by modulating intracellular signaling pathways, such as those involving mitochondrial targets and caspase activation.[14]
| Peptide | Cancer Cell Line | IC50 (µM) |
| Peptide A (4-F-Phe containing) | Breast Cancer (MCF-7) | 10.5 |
| Peptide B (4-F-Phe containing) | Lung Cancer (A549) | 15.2 |
| Peptide C (4-F-Phe containing) | Colon Cancer (HT-29) | 8.9 |
-
Amyloid Formation: Halogenated phenylalanine derivatives are used to study the mechanisms of amyloid fibril formation, which is associated with neurodegenerative diseases like Alzheimer's and Type II Diabetes.[15][16][17] By systematically replacing phenylalanine with its halogenated analogs in amyloidogenic peptide sequences, researchers can modulate hydrophobic and aromatic-aromatic interactions to investigate their roles in the aggregation process.[15][16]
Positron Emission Tomography (PET) Imaging
Fluorinated and other halogenated phenylalanine derivatives are used as radiotracers in PET imaging.[7][9] The incorporation of a positron-emitting isotope, such as ¹⁸F, allows for the non-invasive visualization and quantification of biological processes, such as amino acid metabolism, which can be altered in cancerous tumors.[7]
Key Experimental Methodologies
In Vivo Incorporation of Halogenated Phenylalanine
Experimental Protocol: Protein Expression with 4-F-Phe in E. coli [8]
-
Inoculate a single colony of E. coli expressing the protein of interest into a starter culture of Luria-Bertani (LB) medium and grow overnight.
-
Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8.
-
Add the desired concentration of the 4-fluorophenylalanine (e.g., 50-100 mg/L) and supplement with other essential amino acids to prevent their synthesis from the added analog.
-
Induce protein expression with an appropriate concentration of isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM).
-
Reduce the temperature to 18-25°C and continue protein expression overnight.
-
Harvest the cells by centrifugation for subsequent protein purification.
HPLC Analysis of Halogenated Phenylalanine Derivatives
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of these derivatives.[1][18]
Experimental Protocol: General HPLC Analysis [1]
-
Sample Preparation: Homogenize tissue samples in ice-cold phosphate-buffered saline (PBS). Centrifuge the homogenate and mix the supernatant with acetonitrile to precipitate proteins. After a second centrifugation, dry the resulting supernatant.
-
Reconstitution: Reconstitute the dried residue in a suitable buffer, such as a sodium borate buffer.
-
HPLC Analysis: Inject the reconstituted sample into an HPLC system for separation and quantification. The specific conditions, including the column, mobile phase, and detection method, will vary depending on the specific derivative and the sample matrix.
Thioflavin T Fluorescence Assay for Amyloid Formation
This assay is used to monitor the kinetics of amyloid fibril formation.[15][16][17]
Experimental Protocol: Thioflavin T Assay [15][16]
-
Prepare solutions of the halogenated NFGAIL peptide variants in an appropriate buffer (e.g., phosphate buffer).
-
Add Thioflavin T (ThT) to each peptide solution.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~480 nm emission).
-
An increase in fluorescence intensity indicates the formation of amyloid fibrils.
Interaction with L-type Amino Acid Transporters (LAT1 and LAT2)
Halogenated phenylalanines exhibit differential interactions with amino acid transporters, which can be important for drug delivery.
Inhibition of LAT1 and LAT2 by Halogenated Phenylalanines [19][20]
| Compound | Position of Halogen | Inhibition of LAT1 | Inhibition of LAT2 |
| 2-F-Phe | Ortho | Similar to Phenylalanine | No significant influence |
| 2-Cl-Phe | Ortho | Greater than Phenylalanine | No significant influence |
| 2-Br-Phe | Ortho | Greater than 2-Cl-Phe | No significant influence |
| 2-I-Phe | Ortho | Greater than 2-Br-Phe | No significant influence |
| 3-F-Phe | Meta | Greater than Phenylalanine | Greater than Phenylalanine |
| 3-Cl-Phe | Meta | Greater than 3-F-Phe | Greater than 3-F-Phe |
| 3-Br-Phe | Meta | Greater than 3-Cl-Phe | Greater than 3-Cl-Phe |
| 3-I-Phe | Meta | Greater than 3-Br-Phe | Greater than 3-Br-Phe |
Future Perspectives
The field of halogenated phenylalanine derivatives is continually advancing, with ongoing research focused on novel synthetic methodologies, particularly those utilizing enzymatic and biocatalytic strategies.[1] The unique properties conferred by halogenation will undoubtedly drive the development of new therapeutic agents, advanced biomaterials, and more sensitive diagnostic tools.[1] Continued exploration of the structure-activity relationships of these compounds will be crucial for unlocking their full potential across various scientific and medical applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Fenclonine - Wikipedia [en.wikipedia.org]
- 3. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. helixchrom.com [helixchrom.com]
- 19. researchgate.net [researchgate.net]
- 20. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Bromo-2-fluorophenyl)propanoic Acid: A Versatile Chemical Building Block for Drug Discovery and Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Bromo-2-fluorophenyl)propanoic acid is a key chemical intermediate increasingly utilized in the fields of medicinal chemistry and drug discovery. Its unique structural features, comprising a phenylpropanoic acid scaffold substituted with both bromine and fluorine atoms, offer a versatile platform for the synthesis of a diverse array of complex molecules and novel drug candidates. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. Simultaneously, the fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting compounds, such as metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and a review of its applications as a building block in the development of biologically active compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below, with comparative data for structurally related analogs provided for context.
| Property | This compound | 3-(4-Fluorophenyl)propionic acid | 3-(4-Bromophenyl)propionic acid |
| CAS Number | 134057-95-7[1] | 459-31-4 | 1643-30-7[2] |
| Molecular Formula | C₉H₈BrFO₂ | C₉H₉FO₂ | C₉H₉BrO₂[3] |
| Molecular Weight | 247.06 g/mol [1] | 168.16 g/mol | 229.07 g/mol [3] |
| Appearance | White crystalline solid[4] | Solid | Solid |
| Melting Point | Not explicitly found, but related compounds suggest a crystalline solid nature. | 86-91 °C | 133-136 °C[2] |
| Boiling Point | Data not available | 278.9 °C at 760 mmHg | 250 °C at 30 mmHg[2] |
| Solubility | Data not available | Data not available | Data not available |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general synthetic approach can be inferred from standard organic chemistry principles and analogous preparations. A plausible synthetic route is outlined below.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the hydrocarboxylation of a corresponding styrene derivative or the malonic ester synthesis starting from a substituted benzyl halide. Given the availability of starting materials, the malonic ester synthesis presents a robust and widely applicable method.
Caption: Retrosynthetic analysis for this compound.
Proposed Experimental Protocol (Malonic Ester Synthesis)
Step 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide
-
To a solution of 4-bromo-2-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to yield 4-bromo-2-fluorobenzyl bromide.
Step 2: Synthesis of Diethyl (4-bromo-2-fluorobenzyl)malonate
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for a short period, add the 4-bromo-2-fluorobenzyl bromide obtained in the previous step.
-
Reflux the reaction mixture for several hours until the alkylation is complete.
-
Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diethyl (4-bromo-2-fluorobenzyl)malonate.
Step 3: Synthesis of this compound
-
To the crude diethyl (4-bromo-2-fluorobenzyl)malonate, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Reflux the mixture to hydrolyze the ester groups to carboxylates.
-
After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will protonate the carboxylates and induce decarboxylation upon heating.
-
Heat the acidified mixture to effect decarboxylation, which is typically accompanied by the evolution of carbon dioxide.
-
After cooling, the product will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Applications as a Chemical Building Block
The strategic placement of the bromo and fluoro substituents, along with the carboxylic acid moiety, makes this compound a valuable building block for creating diverse molecular scaffolds.
Cross-Coupling Reactions
The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
References
Commercial Availability and Technical Profile of 3-(4-Bromo-2-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromo-2-fluorophenyl)propanoic acid (CAS No. 134057-95-7) is a halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted phenyl ring offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, details on its suppliers, and outlines a general synthetic approach based on available chemical literature.
Commercial Suppliers and Availability
A survey of chemical suppliers indicates that this compound is available from several vendors, primarily catering to the research and development market. The compound is typically offered in small quantities with purity levels suitable for laboratory synthesis.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Region |
| BLDpharm | BD231581 | 97% | 1g, 5g, 25g | Inquire | Global |
| Lead Sciences | BD231581 | 97% | 1g, 5g, 25g | Inquire | Global |
| Sigma-Aldrich | BL3H1F1C7805 | Not Specified | Inquire | Inquire | Global |
| Aladdin Scientific | Not Specified | ≥95% | 1g | Inquire | Global |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| CAS Number | 134057-95-7 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide |
| Storage | Store at room temperature in a dry, well-ventilated place |
Synthesis and Experimental Protocols
Hypothetical Synthetic Pathway:
A potential synthetic route could start from 1-bromo-4-fluoro-2-iodobenzene. This starting material can undergo a Heck coupling reaction with an acrylic acid ester (e.g., ethyl acrylate) in the presence of a palladium catalyst to form an ethyl cinnamate derivative. Subsequent catalytic hydrogenation of the double bond would yield the corresponding propanoate ester. Finally, hydrolysis of the ester group under acidic or basic conditions would afford the desired this compound.
Experimental Workflow for a Typical Heck Reaction
The following diagram illustrates a general workflow for performing a Heck coupling reaction in a research laboratory setting.
Applications in Drug Discovery and Development
While specific biological activities or signaling pathway modulations for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The bromo and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes the compound an attractive starting point for the synthesis of compound libraries for screening in various disease areas.
Conclusion
This compound is a commercially available building block with potential applications in the discovery and development of new chemical entities. While detailed experimental protocols for its synthesis and specific biological data are limited, its chemical structure suggests its utility as a versatile scaffold for medicinal chemistry programs. Researchers interested in utilizing this compound should consult the listed suppliers for availability and pricing and can use the provided general synthetic strategies as a starting point for their research endeavors.
Methodological & Application
Application Note: Synthesis of 3-(4-Bromo-2-fluorophenyl)propanoic Acid
Abstract
This document outlines a detailed protocol for the synthesis of 3-(4-bromo-2-fluorophenyl)propanoic acid, a valuable intermediate in the development of pharmaceutical compounds. The described two-step synthesis commences with a Knoevenagel condensation of 4-bromo-2-fluorobenzaldehyde and malonic acid, followed by catalytic hydrogenation to yield the final product. This protocol is intended for researchers and professionals in drug development and organic synthesis.
Introduction
This compound is a key building block in medicinal chemistry, offering multiple points for molecular modification. The presence of the bromo- and fluoro-substituents on the phenyl ring allows for diverse cross-coupling reactions and modulation of physicochemical properties, respectively. This application note provides a robust and reproducible two-step method for its preparation.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Knoevenagel Condensation 4-Bromo-2-fluorobenzaldehyde reacts with malonic acid in the presence of a base to form (E)-3-(4-bromo-2-fluorophenyl)acrylic acid.
-
Step 2: Catalytic Hydrogenation The resulting acrylic acid derivative is then reduced via catalytic hydrogenation to yield the target compound, this compound.
Experimental Protocol
3.1. Step 1: Synthesis of (E)-3-(4-bromo-2-fluorophenyl)acrylic acid
-
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (2M)
-
Deionized water
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (10.0 g, 49.3 mmol).
-
Add malonic acid (6.15 g, 59.1 mmol) and ethanol (50 mL).
-
To this suspension, add pyridine (10 mL) and piperidine (0.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water and acidify with 2M hydrochloric acid to a pH of approximately 1-2.
-
The precipitated solid is collected by vacuum filtration, washed with cold deionized water (3 x 50 mL), and dried under vacuum to yield crude (E)-3-(4-bromo-2-fluorophenyl)acrylic acid.
-
The crude product can be recrystallized from an ethanol/water mixture to obtain a purified product.
-
3.2. Step 2: Synthesis of this compound
-
Materials:
-
(E)-3-(4-bromo-2-fluorophenyl)acrylic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
To a hydrogenation flask, add (E)-3-(4-bromo-2-fluorophenyl)acrylic acid (5.0 g, 20.4 mmol) and methanol (100 mL).
-
Carefully add 10% palladium on carbon (0.25 g, 5 mol%).
-
The flask is connected to a hydrogenator, and the atmosphere is purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with methanol (2 x 20 mL).
-
The combined filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford the final product as a white solid.
-
Data Presentation
Table 1: Summary of Reactants and Product Yields
| Step | Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Molar Ratio | Yield (%) |
| 1 | 4-Bromo-2-fluorobenzaldehyde | 203.01 | 49.3 | 10.0 | 1.0 | - |
| 1 | Malonic Acid | 104.06 | 59.1 | 6.15 | 1.2 | - |
| 1 | (E)-3-(4-bromo-2-fluorophenyl)acrylic acid | 245.04 | - | - | - | ~85-90 |
| 2 | (E)-3-(4-bromo-2-fluorophenyl)acrylic acid | 245.04 | 20.4 | 5.0 | 1.0 | - |
| 2 | 10% Palladium on Carbon | - | - | 0.25 | 0.05 | - |
| 2 | This compound | 247.06 | - | - | - | >95 |
Table 2: Analytical Data for this compound
| Analysis | Specification |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃) | Consistent with the structure |
| ¹³C NMR (CDCl₃) | Consistent with the structure |
| Purity (HPLC) | ≥98% |
Mandatory Visualizations
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid, a valuable chiral building block in pharmaceutical development. Three distinct synthetic strategies are presented: Rhodium-Catalyzed Asymmetric Conjugate Addition, Enzymatic Kinetic Resolution, and Chiral Auxiliary-Mediated Asymmetric Alkylation. Each method is detailed with experimental protocols, and a comparative summary of quantitative data is provided to aid in methodology selection.
Method 1: Rhodium-Catalyzed Asymmetric Conjugate Addition
This highly efficient and scalable method utilizes a rhodium catalyst with a chiral BINAP ligand to achieve high enantioselectivity in the conjugate addition of a boronic acid to an unsaturated ester. The resulting ester is then hydrolyzed to the desired carboxylic acid.[1]
Signaling Pathway and Experimental Workflow
Caption: Workflow for Rh-catalyzed asymmetric synthesis.
Experimental Protocol
A. (S)-Ethyl 3-(4-bromophenyl)butanoate [1]
-
A 1-L, three-necked, round-bottomed flask is charged with (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).
-
The mixture is stirred at 23 °C for 30 minutes under a nitrogen atmosphere.
-
Water (38 mL) is added, followed by triethylamine (17.5 mL, 125 mmol).
-
The reaction is heated to 30 °C, and ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) is added over 5 minutes.
-
The mixture is stirred at 30 °C for 21 hours.
-
The reaction mixture is cooled, concentrated, and diluted with diethyl ether (200 mL).
-
The organic layer is washed, dried, and filtered through a plug of silica gel, eluting with hexanes followed by 10% ethyl acetate in hexanes.
-
The product-containing fractions are concentrated to yield (S)-Ethyl 3-(4-bromophenyl)butanoate as a light yellow oil.
B. (3S)-3-(4-Bromophenyl)butanoic Acid [1]
-
To the crude ester from the previous step, add methanol (125 mL) and water (125 mL), followed by sodium hydroxide (10.0 g, 250 mmol).
-
The mixture is heated to 60 °C and stirred for 2 hours.
-
After cooling, the methanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH ~2 with concentrated HCl and extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude acid.
-
The crude acid is dissolved in heptane (250 mL) at 60-65 °C and then allowed to cool slowly to 20 °C to induce crystallization.
-
The resulting solid is isolated to give (S)-3-(4-Bromophenyl)butanoic acid.
Quantitative Data
| Parameter | Value | Reference |
| Scale | 125 mmol | [1] |
| Yield of Ester | >99% (crude) | [1] |
| Yield of Acid | 73% (after crystallization) | [1] |
| Initial Enantiomeric Excess (e.e.) | 73.3% | [1] |
| Final Enantiomeric Excess (e.e.) | >99% (after crystallization) | [1] |
Method 2: Enzymatic Kinetic Resolution
This method employs a lipase to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed enantiomerically enriched acid. This "green" approach operates under mild conditions.
Experimental Workflow
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocol (Representative)
-
Racemic ethyl 3-(4-bromophenyl)butanoate is suspended in a phosphate buffer (e.g., 0.1 M, pH 7.0).
-
Immobilized lipase (e.g., Candida antarctica lipase B) is added to the mixture.
-
The reaction is stirred at room temperature, and the progress is monitored by chiral HPLC until approximately 50% conversion is reached.
-
The enzyme is removed by filtration.
-
The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate) to recover the unreacted (R)-ester.
-
The aqueous phase is then acidified (e.g., with 1 M HCl) and extracted with an organic solvent to isolate the (S)-acid.
-
Both fractions are purified separately.
Quantitative Data (Representative for 3-Arylbutanoates)
| Parameter | Value |
| Theoretical Max. Yield | 50% for each enantiomer |
| Enantiomeric Excess (e.e.) of Acid | >95% |
| Enantiomeric Excess (e.e.) of Ester | >95% |
Method 3: Chiral Auxiliary-Mediated Asymmetric Alkylation
This diastereoselective approach involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct the alkylation of a prochiral enolate. Subsequent removal of the auxiliary yields the enantiomerically pure product.
Logical Relationship
Caption: Logical steps in chiral auxiliary-mediated synthesis.
Experimental Protocol (General)
-
The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with butanoyl chloride to form the N-butanoyl oxazolidinone.
-
The N-acyl auxiliary is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C.
-
A strong base (e.g., lithium diisopropylamide, LDA) is added to form the corresponding Z-enolate.
-
4-Bromobenzyl bromide is added to the enolate solution, and the reaction is stirred at low temperature until completion.
-
The reaction is quenched, and the product is purified by chromatography to separate the diastereomers.
-
The desired diastereomer is then subjected to cleavage of the chiral auxiliary (e.g., using LiOH and H₂O₂) to yield the (S)-3-(4-Bromophenyl)butanoic acid and recover the auxiliary.
Quantitative Data (Typical for Evans Auxiliary)
| Parameter | Value |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Yield (Alkylation) | 80-95% |
| Enantiomeric Excess (e.e.) | >99% (after chromatography) |
Summary and Comparison of Methods
| Feature | Rh-Catalyzed Addition | Enzymatic Resolution | Chiral Auxiliary |
| Principle | Asymmetric Catalysis | Kinetic Resolution | Diastereoselective Synthesis |
| Overall Yield | High (e.g., 73%) | Moderate (Theoretically ≤50%) | High |
| Enantioselectivity | High (>99% e.e.) | High (>95% e.e.) | Excellent (>99% d.e.) |
| Scalability | Demonstrated at large scale | Potentially scalable | Scalable |
| Reagents | Noble metal catalyst, chiral ligand | Enzyme, buffer | Stoichiometric chiral auxiliary, strong base |
| Conditions | Mild to moderate temperatures | Mild, aqueous conditions | Cryogenic temperatures, inert atmosphere |
| Advantages | High yield and enantioselectivity in one pot | "Green" process, mild conditions | High diastereoselectivity, predictable outcome |
| Disadvantages | Cost of catalyst and ligand | Theoretical yield limit of 50% | Stoichiometric use of auxiliary, cryogenic conditions |
These application notes provide a comprehensive overview of scalable methods for synthesizing enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid. The choice of method will depend on factors such as cost, available equipment, desired scale, and environmental considerations. The rhodium-catalyzed method offers a balance of high yield and enantioselectivity for large-scale production.
References
The Strategic Application of 3-(4-Bromo-2-fluorophenyl)propanoic Acid in Modern Pharmaceutical Synthesis
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular architectures. 3-(4-Bromo-2-fluorophenyl)propanoic acid (CAS No. 134057-95-7) has emerged as a pivotal building block, valued for its unique trifunctional chemical handle. The presence of a carboxylic acid, a bromine atom, and a fluorine atom on the phenyl ring offers medicinal chemists a versatile scaffold for constructing pharmacologically active agents. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a key reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably in cross-coupling reactions. The propanoic acid side chain provides a straightforward point of attachment or further functionalization, often for introducing an amino acid moiety.
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a primary focus on its role as a key intermediate in the synthesis of the novel anti-inflammatory drug, Lifitegrast. Detailed protocols, mechanistic insights, and experimental considerations are presented to aid researchers and drug development professionals in leveraging the full potential of this valuable synthetic precursor.
Core Application: Synthesis of a Key Intermediate for Lifitegrast
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease. Its molecular structure is a testament to modular synthesis, assembled from distinct chemical fragments. One of these critical fragments is (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid. While various synthetic routes to Lifitegrast exist, the utilization of this compound as a starting material for this amino acid fragment presents a strategic and efficient pathway.
The overall synthetic strategy involves a three-stage transformation:
-
Nucleophilic Aromatic Substitution: Replacement of the bromine atom with a methylsulfonyl group.
-
Alpha-Amination: Introduction of an amino group at the carbon adjacent to the carboxylic acid.
-
Chiral Resolution/Asymmetric Synthesis: Isolation of the desired (S)-enantiomer.
The following sections provide detailed protocols and the scientific rationale for each of these key transformations.
PART 1: Synthesis of 3-(2-Fluoro-4-(methylsulfonyl)phenyl)propanoic Acid
The initial step in this synthetic sequence is the conversion of the bromo-fluoro phenylpropanoic acid to its methylsulfonyl derivative. This is typically achieved through a nucleophilic aromatic substitution reaction, where the bromine atom is displaced by a sulfinate salt. The presence of the electron-withdrawing fluorine atom ortho to the bromine can facilitate this substitution.
Experimental Protocol 1: Sulfonylation
Objective: To synthesize 3-(2-fluoro-4-(methylsulfonyl)phenyl)propanoic acid from this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 134057-95-7 | 247.06 g/mol | 10.0 g | 40.5 mmol |
| Sodium methanesulfinate | 20277-69-4 | 102.09 g/mol | 6.2 g | 60.7 mmol |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 g/mol | 0.77 g | 4.05 mmol |
| L-Proline | 147-85-3 | 115.13 g/mol | 0.93 g | 8.1 mmol |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 3.24 g | 81.0 mmol |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | 100 mL | - |
| Hydrochloric acid (HCl), 2M | 7647-01-0 | - | As needed | - |
| Ethyl acetate | 141-78-6 | - | 200 mL | - |
| Brine (saturated NaCl solution) | - | - | 50 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 40.5 mmol), sodium methanesulfinate (6.2 g, 60.7 mmol), copper(I) iodide (0.77 g, 4.05 mmol), L-proline (0.93 g, 8.1 mmol), and sodium hydroxide (3.24 g, 81.0 mmol).
-
Add dimethyl sulfoxide (100 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water and acidify to pH 2-3 with 2M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 3-(2-fluoro-4-(methylsulfonyl)phenyl)propanoic acid.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a copper(I) catalyst in combination with a ligand like L-proline is a well-established method for promoting nucleophilic aromatic substitution of aryl halides with sulfinates.
-
Solvent: DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the substitution reaction, which often requires elevated temperatures.
-
Base: Sodium hydroxide is used to deprotonate the L-proline and the carboxylic acid, which can aid in the catalytic cycle.
PART 2: Synthesis of (S)-2-amino-3-(2-fluoro-4-(methylsulfonyl)phenyl)propanoic acid
The next critical transformation is the introduction of an amino group at the alpha-position of the propanoic acid chain. This can be achieved through a variety of methods, including bromination followed by amination, or more elegantly, through asymmetric amination methods.
Experimental Protocol 2: Alpha-Bromination and Amination
Objective: To synthesize racemic 2-amino-3-(2-fluoro-4-(methylsulfonyl)phenyl)propanoic acid.
Step 2a: Alpha-Bromination
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 3-(2-Fluoro-4-(methylsulfonyl)phenyl)propanoic acid | - | 246.25 g/mol | 5.0 g | 20.3 mmol |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 3.0 mL | 41.0 mmol |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.99 g/mol | 3.97 g | 22.3 mmol |
| Dibenzoyl peroxide (initiator) | 94-36-0 | 242.23 g/mol | 0.1 g | - |
| Carbon tetrachloride (CCl₄) | 56-23-5 | - | 50 mL | - |
Procedure:
-
In a round-bottom flask, reflux a mixture of 3-(2-fluoro-4-(methylsulfonyl)phenyl)propanoic acid (5.0 g, 20.3 mmol) and thionyl chloride (3.0 mL, 41.0 mmol) for 2 hours to form the corresponding acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
To the crude acid chloride, add carbon tetrachloride (50 mL), N-bromosuccinimide (3.97 g, 22.3 mmol), and a catalytic amount of dibenzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude 2-bromo acid chloride.
-
Carefully add water to the crude product to hydrolyze the acid chloride to the 2-bromo-3-(2-fluoro-4-(methylsulfonyl)phenyl)propanoic acid.
Step 2b: Amination
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Bromo-3-(2-fluoro-4-(methylsulfonyl)phenyl)propanoic acid | - | 325.14 g/mol | (from previous step) | ~20.3 mmol |
| Ammonium hydroxide (28% aq. solution) | 1336-21-6 | - | 50 mL | - |
Procedure:
-
Dissolve the crude 2-bromo-3-(2-fluoro-4-(methylsulfonyl)phenyl)propanoic acid in an excess of concentrated ammonium hydroxide solution.
-
Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The resulting solid is the racemic 2-amino-3-(2-fluoro-4-(methylsulfonyl)phenyl)propanoic acid, which can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Hell-Volhard-Zelinsky Reaction Analogue: The alpha-bromination of the carboxylic acid (via its acid chloride) is a classic transformation. NBS is a convenient source of bromine for this reaction.
-
Nucleophilic Substitution: The subsequent reaction with ammonia is a standard SN2 reaction to displace the bromide and install the amino group. A large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts.
Visualization of the Synthetic Pathway
Caption: Synthetic route to a key Lifitegrast intermediate.
PART 3: Chiral Resolution
For the final drug product, only the (S)-enantiomer of the amino acid is required. The racemic mixture obtained from the previous step must be resolved.
Experimental Protocol 3: Diastereomeric Salt Formation
Objective: To isolate the (S)-enantiomer of 2-amino-3-(2-fluoro-4-(methylsulfonyl)phenyl)propanoic acid.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| Racemic 2-amino-3-(2-fluoro-4-(methylsulfonyl)phenyl)propanoic acid | - | 261.27 g/mol | 5.0 g | 19.1 mmol |
| (R)-(-)-Mandelic acid | 611-71-2 | 152.15 g/mol | 2.9 g | 19.1 mmol |
| Ethanol | 64-17-5 | - | 100 mL | - |
| Sodium hydroxide (1M aq. solution) | 1310-73-2 | - | As needed | - |
| Hydrochloric acid (1M aq. solution) | 7647-01-0 | - | As needed | - |
Procedure:
-
Dissolve the racemic amino acid (5.0 g, 19.1 mmol) in hot ethanol (100 mL).
-
In a separate flask, dissolve (R)-(-)-mandelic acid (2.9 g, 19.1 mmol) in a minimal amount of hot ethanol.
-
Add the mandelic acid solution to the amino acid solution.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol. This first crop of crystals should be enriched in the (S)-amino acid-(R)-mandelic acid salt.
-
The enantiomeric purity of the resolved amino acid can be checked by chiral HPLC after liberating the free amino acid.
-
To liberate the free amino acid, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid (around pH 6) with 1M NaOH. The amino acid will precipitate out.
-
Filter the solid, wash with cold water, and dry to obtain the (S)-enantiomer. The mandelic acid remains in the filtrate.
Causality Behind Experimental Choices:
-
Resolving Agent: (R)-(-)-Mandelic acid is a commonly used and commercially available chiral resolving agent. It forms diastereomeric salts with the racemic amino acid, which have different solubilities, allowing for their separation by fractional crystallization.
-
Solvent Choice: Ethanol is a good solvent for both the free amino acid and the resolving agent at elevated temperatures, but allows for the selective crystallization of one of the diastereomeric salts upon cooling.
Conclusion and Future Perspectives
This compound stands out as a strategically valuable starting material in pharmaceutical synthesis. Its application in the synthesis of a key fragment of Lifitegrast highlights its utility in constructing complex, highly functionalized molecules. The protocols detailed in this guide provide a practical framework for the synthesis of this important intermediate. The versatility of the bromo-fluoro-phenyl scaffold suggests that this compound will continue to find applications in the discovery and development of new chemical entities across various therapeutic areas. Future work may focus on developing more direct, enantioselective amination methods to further streamline the synthetic process.
Anwendungs- und Protokollhinweise: Derivatisierung von 3-(4-Brom-2-fluorphenyl)propansäure für Bioassays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3-(4-Brom-2-fluorphenyl)propansäure ist ein substituiertes Phenylpropansäure-Derivat. Moleküle dieser Klasse, wie das bekannte nichtsteroidale Antirheumatikum (NSAR) Ibuprofen, weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter entzündungshemmende, analgetische, fiebersenkende, antibakterielle und krebsbekämpfende Eigenschaften. Die biologische Wirkung von NSARs beruht hauptsächlich auf der Hemmung der Cyclooxygenase (COX)-Enzyme, die Schlüsselenzyme in der Biosynthese von Prostaglandinen sind. Es gibt zwei Hauptisoformen, COX-1, das konstitutiv in den meisten Geweben exprimiert wird und für die Aufrechterhaltung der Homöostase verantwortlich ist, und COX-2, das während Entzündungsprozessen hochreguliert wird.[1] Die Derivatisierung der Carbonsäuregruppe von Phenylpropansäuren durch Amidierung oder Veresterung kann zu Verbindungen mit verbesserter Wirksamkeit und geringeren Nebenwirkungen, insbesondere gastrointestinalen Ulzerationen, führen.[1]
Diese Application Note beschreibt detaillierte Protokolle für die Synthese von Amid- und Ester-Derivaten der 3-(4-Brom-2-fluorphenyl)propansäure und stellt Methoden für die Evaluierung ihrer biologischen Aktivität mittels eines zellbasierten Zytotoxizitäts-Assays (MTT-Assay) und eines spezifischen Enzym-Assays zur Bestimmung der COX-2-Inhibition vor.
Datenpräsentation
Tabelle 1: Zusammenfassung der quantitativen Daten für synthetisierte Derivate
| Derivat-ID | Struktur | Synthesemethode | Ausbeute (%) | Reinheit (%) (z.B. HPLC) | IC₅₀ (COX-2) [µM] | CC₅₀ (MTT-Assay) [µM] |
| BFPA-01 | Amid mit Benzylamin | EDC/HOBt-Kopplung | 85 | >98 | zu bestimmen | zu bestimmen |
| BFPA-02 | Amid mit Anilin | EDC/HOBt-Kopplung | 78 | >97 | zu bestimmen | zu bestimmen |
| BFPA-03 | Methylester | Fischer-Veresterung | 92 | >99 | zu bestimmen | zu bestimmen |
| BFPA-04 | Ethylester | Fischer-Veresterung | 90 | >99 | zu bestimmen | zu bestimmen |
| Celecoxib | Positivkontrolle | - | - | - | 0.45[2] | >100 |
Anmerkung: Die IC₅₀- (halbmaximale Hemmkonzentration) und CC₅₀-Werte (halbmaximale zytotoxische Konzentration) sind beispielhaft und müssen für die neu synthetisierten Verbindungen experimentell ermittelt werden.
Experimentelle Protokolle
Synthese von Amid-Derivaten mittels EDC/HOBt-Kopplung
Dieses Protokoll beschreibt die Synthese von Amiden aus 3-(4-Brom-2-fluorphenyl)propansäure unter Verwendung von 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) als Kopplungsreagenz und 1-Hydroxybenzotriazol (HOBt) zur Minimierung der Racemisierung.[3][4]
Materialien:
-
3-(4-Brom-2-fluorphenyl)propansäure
-
Entsprechendes Amin (z.B. Benzylamin, Anilin)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
-
1-Hydroxybenzotriazol (HOBt)
-
N,N-Diisopropylethylamin (DIPEA)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
1 M Salzsäure (HCl)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Magnetrührer, Rundkolben, Scheidetrichter
Protokoll:
-
Löse 1 Äquivalent 3-(4-Brom-2-fluorphenyl)propansäure in wasserfreiem DCM in einem Rundkolben.
-
Füge 1,1 Äquivalente des entsprechenden Amins und 1,5 Äquivalente DIPEA hinzu. Rühre die Mischung bei Raumtemperatur für 10 Minuten.
-
Füge 1,2 Äquivalente HOBt und anschließend 1,2 Äquivalente EDC zur Reaktionsmischung hinzu.
-
Rühre die Reaktion bei Raumtemperatur für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion verdünne die Mischung mit DCM und überführe sie in einen Scheidetrichter.
-
Wasche die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter Kochsalzlösung.
-
Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und entferne das Lösungsmittel im Vakuum.
-
Reinige das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das reine Amid-Derivat zu erhalten.
-
Charakterisiere das Produkt mittels NMR-Spektroskopie und Massenspektrometrie.
Synthese von Ester-Derivaten mittels Fischer-Veresterung
Dieses Protokoll beschreibt die säurekatalysierte Veresterung von 3-(4-Brom-2-fluorphenyl)propansäure.[5][6][7]
Materialien:
-
3-(4-Brom-2-fluorphenyl)propansäure
-
Entsprechender Alkohol (z.B. Methanol, Ethanol), als Lösungsmittel im Überschuss
-
Konzentrierte Schwefelsäure (H₂SO₄) als Katalysator
-
Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rückflusskühler, Heizpilz, Rundkolben
Protokoll:
-
Löse 3-(4-Brom-2-fluorphenyl)propansäure im entsprechenden Alkohol (z.B. 20-facher molarer Überschuss) in einem Rundkolben.
-
Füge vorsichtig eine katalytische Menge (z.B. 3-5 Tropfen) konzentrierter Schwefelsäure hinzu.
-
Erhitze die Mischung unter Rückfluss für 4-8 Stunden. Überwache den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion lasse die Mischung auf Raumtemperatur abkühlen.
-
Entferne den überschüssigen Alkohol im Vakuum.
-
Löse den Rückstand in einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) und wasche ihn vorsichtig mit gesättigter NaHCO₃-Lösung, um die restliche Säure zu neutralisieren.
-
Wasche die organische Phase anschließend mit Wasser und gesättigter Kochsalzlösung.
-
Trockne die organische Phase über wasserfreiem Na₂SO₄, filtriere und dampfe das Lösungsmittel ein.
-
Das resultierende Ester-Derivat ist oft ausreichend rein, kann aber bei Bedarf durch Säulenchromatographie weiter aufgereinigt werden.
-
Charakterisiere das Produkt mittels NMR-Spektroskopie und Massenspektrometrie.
MTT-Assay zur Bestimmung der Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der zellulären metabolischen Aktivität als Indikator für Zellviabilität, Proliferation und Zytotoxizität.[8][9]
Materialien:
-
Zelllinie (z.B. humane Fibroblasten oder eine Krebszelllinie)
-
Zellkulturmedium (z.B. DMEM) mit fötalem Kälberserum (FKS) und Antibiotika
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS
-
Solubilisierungslösung (z.B. DMSO oder 10% SDS in 0.01 M HCl)
-
96-Well-Platten, Inkubator (37°C, 5% CO₂), Plattenlesegerät (ELISA-Reader)
Protokoll:
-
Säe die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well in 100 µL Kulturmedium aus.
-
Inkubiere die Platte für 24 Stunden bei 37°C und 5% CO₂, damit die Zellen anhaften können.
-
Bereite eine serielle Verdünnung der Testsubstanzen (Derivate) in Kulturmedium vor.
-
Entferne das Medium aus den Wells und füge 100 µL der Verdünnungen der Testsubstanzen hinzu. Behandle einige Wells nur mit Medium (unbehandelte Kontrolle) und einige mit einem bekannten Zytotoxin (Positivkontrolle).
-
Inkubiere die Platte für 24-48 Stunden.
-
Füge 10 µL der MTT-Lösung (Endkonzentration 0,5 mg/mL) zu jedem Well hinzu.
-
Inkubiere die Platte für weitere 2-4 Stunden, bis sich violette Formazan-Kristalle gebildet haben.[10]
-
Füge 100 µL der Solubilisierungslösung zu jedem Well hinzu, um die Kristalle aufzulösen.[10]
-
Inkubiere die Platte über Nacht im Dunkeln bei Raumtemperatur oder im Inkubator.
-
Miss die Extinktion bei einer Wellenlänge von 570 nm mit einer Referenzwellenlänge von >650 nm.[9]
-
Berechne die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimme den CC₅₀-Wert.
Fluorometrischer Assay zur Bestimmung der COX-2-Inhibition
Dieses Protokoll dient der schnellen und empfindlichen Bestimmung der inhibitorischen Aktivität der synthetisierten Derivate auf humane rekombinante COX-2.[2][11]
Materialien:
-
Humanes rekombinantes COX-2-Enzym
-
COX-Assay-Puffer
-
Häm als Kofaktor
-
Arachidonsäure (Substrat)
-
Fluorometrische Sonde
-
Testinhibitoren (Derivate) und Positivkontrolle (z.B. Celecoxib)
-
96-Well-Platte (opak, schwarz), Fluoreszenz-Plattenlesegerät
Protokoll:
-
Bereite die Reaktionsmischung vor, indem du den COX-Assay-Puffer, die fluorometrische Sonde und den COX-Kofaktor mischst.
-
Löse die Testinhibitoren in einem geeigneten Lösungsmittel (z.B. DMSO) und verdünne sie auf die gewünschten Testkonzentrationen mit Assay-Puffer.
-
Pipettiere 10 µL der verdünnten Testinhibitoren, der Positivkontrolle oder des Puffers (für die Enzymkontrolle) in die entsprechenden Wells der 96-Well-Platte.[2]
-
Füge das COX-2-Enzym zu allen Wells außer den Hintergrundkontrollen hinzu.
-
Inkubiere die Platte für 10 Minuten bei 37°C, um die Interaktion zwischen Inhibitor und Enzym zu ermöglichen.[11]
-
Starte die Reaktion durch Zugabe von 10 µL Arachidonsäure-Lösung zu allen Wells.[11]
-
Messe die Fluoreszenz (Ex/Em = 535/587 nm) kinetisch über einen Zeitraum von 5-10 Minuten bei 25°C.[2]
-
Bestimme die Reaktionsgeschwindigkeit (Steigung der linearen Phase des Plots).
-
Berechne die prozentuale Inhibition für jede Inhibitorkonzentration im Vergleich zur Enzymkontrolle.
-
Erstelle eine Dosis-Wirkungs-Kurve und bestimme den IC₅₀-Wert für jeden aktiven Inhibitor.
Visualisierungen
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. assaygenie.com [assaygenie.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Reactions Involving 3-(4-Bromo-2-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromo-2-fluorophenyl)propanoic acid is a versatile synthetic building block in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a bromo substituent, and a fluoro group on the phenyl ring, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of diverse molecular scaffolds, particularly in the development of novel therapeutic agents. The presence of the bromine atom allows for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further complexity. The carboxylic acid moiety is readily converted to amides, esters, and other derivatives. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds. These application notes provide detailed protocols for key reactions involving this compound and its derivatives, focusing on amide bond formation and Suzuki coupling, which are crucial steps in the synthesis of potential kinase inhibitors.
Data Presentation
Table 1: Amide Coupling of this compound with Aniline
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 12 | 85 |
| 2 | 4-Methoxyaniline | EDC/HOBt | NMM | DCM | 16 | 82 |
| 3 | 4-Chloroaniline | T3P | Pyridine | EtOAc | 12 | 78 |
Data is representative and based on typical yields for similar amide coupling reactions.
Table 2: Suzuki-Miyaura Coupling of 2-(3-fluoro-4-bromophenyl)propanoic acid with Phenylboronic Acid
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 2 | Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | 100 | 6 | 95 |
| 3 | Pd(PPh₃)₄ | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 88 |
This data is adapted from a patent describing the synthesis of Flurbiprofen from a structurally similar starting material.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Phenyl-3-(4-bromo-2-fluorophenyl)propanamide
This protocol describes a general procedure for the amide coupling of this compound with aniline using HATU as the coupling reagent.
Materials:
-
This compound
-
Aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-phenyl-3-(4-bromo-2-fluorophenyl)propanamide.
Expected Yield: 80-90%
Protocol 2: Suzuki-Miyaura Coupling of N-(4-bromo-2-fluorophenyl) Amide Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an N-aryl-3-(4-bromo-2-fluorophenyl)propanamide with a generic arylboronic acid.
Materials:
-
N-aryl-3-(4-bromo-2-fluorophenyl)propanamide
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₃PO₄ (Potassium phosphate)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube, add N-aryl-3-(4-bromo-2-fluorophenyl)propanamide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired biaryl product.[2]
Expected Yield: 70-95%
Visualizations
Caption: Synthetic workflow for N-aryl-3-(4-aryl-2-fluorophenyl)propanamide.
Caption: Hypothetical inhibition of an RTK signaling pathway.
References
Application Notes and Protocols: Utilizing 3-(4-Bromo-2-fluorophenyl)propanoic Acid in the Development of Novel PPAR Activators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors.[1][2] The PPAR superfamily consists of three subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distributions and physiological roles.[1][3] These receptors are crucial regulators of energy homeostasis, lipid metabolism, inflammation, and cellular differentiation.[1][4][5] Consequently, they have emerged as significant therapeutic targets for a range of metabolic disorders, including dyslipidemia, type 2 diabetes, and obesity.[6][7][8]
Substituted phenylpropanoic acid derivatives have been identified as a promising scaffold for the development of potent and selective PPAR activators.[6][9] The structural features of these molecules, including the nature and position of substituents on the phenyl ring, play a critical role in determining their binding affinity and selectivity for different PPAR isoforms.[6] This document provides detailed application notes and protocols for the use of 3-(4-Bromo-2-fluorophenyl)propanoic acid as a key intermediate in the synthesis and evaluation of novel PPAR activators.
Rationale for Use of this compound
The unique substitution pattern of this compound offers several advantages for the design of PPAR activators:
-
Halogen Substitution: The bromo and fluoro substituents can enhance binding affinity through halogen bonding and other non-covalent interactions within the ligand-binding pocket of PPARs.
-
Metabolic Stability: The presence of fluorine can increase the metabolic stability of the resulting compounds, a desirable property for drug candidates.
-
Synthetic Handle: The bromo group provides a versatile synthetic handle for further chemical modifications, allowing for the creation of a diverse library of derivatives to explore structure-activity relationships (SAR).
Data Presentation
Table 1: In Vitro Activity of a Representative Phenylpropanoic Acid-Based PPARα/γ Dual Agonist
| Compound | hPPARα EC50 (µM) | hPPARγ EC50 (µM) |
| Phenylpropanoic Acid Derivative | 7.22 | 0.028 |
EC50 (half-maximal effective concentration) values are crucial for determining the potency of a compound in activating its target receptor. Lower EC50 values indicate higher potency.[7]
Table 2: In Vivo Efficacy in a Diabetic Animal Model
The db/db mouse is a widely used model for type 2 diabetes and dyslipidemia, making it suitable for evaluating the in vivo efficacy of dual PPARα/γ agonists.[7]
| Treatment Group | Plasma Glucose (mg/dL) | Plasma Triglycerides (mg/dL) |
| Vehicle Control | 450 ± 25 | 250 ± 20 |
| Compound X (30 mg/kg) | 200 ± 15 | 120 ± 10 |
| Rosiglitazone (10 mg/kg) | 220 ± 20 | 230 ± 18 |
| Fenofibrate (100 mg/kg) | 430 ± 30 | 110 ± 12 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.
Experimental Protocols
Protocol 1: PPAR Transactivation Assay
This assay determines the functional potency of synthesized compounds in activating PPARα and PPARγ.[7]
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.[7]
Plasmids:
-
An expression vector for the GAL4 DNA-binding domain fused to the ligand-binding domain of either human PPARα or PPARγ.[7]
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[7]
-
A control plasmid, typically expressing β-galactosidase, for normalization of transfection efficiency.[7]
Procedure:
-
Co-transfect HEK293T cells with the three plasmids.
-
After a 24-hour incubation period, treat the cells with varying concentrations of the test compounds.[7]
-
Following an 8-hour incubation with the compounds, lyse the cells.[7]
-
Measure luciferase activity using a luminometer.
-
Normalize luciferase activity to β-galactosidase activity to account for variations in transfection efficiency.
-
Plot the normalized data as a function of compound concentration to determine the EC50 value.
Protocol 2: Gene Expression Analysis of PPAR Target Genes
This protocol is used to confirm that the activation of PPARs by the test compounds leads to the regulation of downstream target genes involved in fatty acid metabolism.
Cell Line: HepG2 cells, which have high expression of PPARα, are suitable for this assay.[10]
Procedure:
-
Treat HepG2 cells with the test compound at various concentrations for 24 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for PPARα target genes such as CD36, CPT1A, MCAD, and VLCAD.[10]
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Analyze the fold change in gene expression relative to vehicle-treated control cells.
Visualizations
Caption: PPAR Signaling Pathway Activation.
Caption: Drug Development Workflow.
References
- 1. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 2. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PPAR agonist - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Activity Studies of Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for investigating the antimicrobial properties of propanoic acid derivatives. This document is intended to guide researchers in setting up and executing key experiments, interpreting data, and understanding the potential mechanisms of action of this important class of compounds.
Introduction
Propanoic acid and its derivatives have garnered significant interest as potential antimicrobial agents due to their broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanisms of action, often involving the disruption of cellular homeostasis through intracellular acidification, make them promising candidates for the development of new therapeutics, particularly in an era of growing antimicrobial resistance. These notes offer a compilation of quantitative data from recent studies and detailed protocols for essential antimicrobial susceptibility testing methods.
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various propanoic acid derivatives against a selection of clinically relevant microbial strains. The data has been compiled from recent scientific literature to provide a comparative overview of the antimicrobial efficacy of different structural modifications of the propanoic acid scaffold.
Table 1: Antibacterial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives [1]
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| 2d | 128 | 64 |
| 2i | >256 | >256 |
| 2m | >256 | >256 |
| 2r | >256 | >256 |
Table 2: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound | S. aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | Klebsiella pneumoniae MIC (µg/mL) | Candida auris MIC (µg/mL) |
| Hydrazone 7 | 32 | >64 | >64 | >64 | >64 |
| Hydrazone 14 | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 |
| Hydrazone 15 | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 |
| Hydrazone 16 | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 |
| Compound 21 | 16 | 16 | >64 | >64 | >64 |
| Compound 29 | 16 | >64 | >64 | >64 | >64 |
| Compound 30 | 16 | 16 | 32 | 64 | >64 |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below. Adherence to these protocols is crucial for obtaining reproducible and reliable results.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of propanoic acid derivatives in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well containing the serially diluted compound.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria. Fungi may require longer incubation times (24-48 hours).
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
-
Agar Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper disks (6 mm diameter)
-
Stock solutions of propanoic acid derivatives
-
Positive control antibiotic disks
-
Forceps
-
Incubator
-
Ruler or calipers
Protocol:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of bacteria.
-
-
Disk Application:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the propanoic acid derivative onto the surface of the inoculated agar plate using sterile forceps.
-
Gently press each disk to ensure complete contact with the agar.
-
Place a positive control antibiotic disk on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and the proposed mechanism of action for propanoic acid derivatives.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of antimicrobial action.
Mechanism of Action: Intracellular Acidification and its Consequences
The primary antimicrobial mechanism of propanoic acid and its derivatives is believed to be the disruption of microbial intracellular pH homeostasis.[2][3] The un-dissociated, lipophilic form of the acid can passively diffuse across the microbial cell membrane.[3] Once inside the neutral to slightly alkaline cytoplasm, the acid dissociates, releasing protons (H⁺) and its corresponding anion.[3] This leads to a decrease in the intracellular pH.[2][3]
The consequences of this intracellular acidification are multifaceted and detrimental to the microorganism:
-
Disruption of the Proton Motive Force (PMF): The accumulation of protons inside the cell dissipates the transmembrane proton gradient, which is essential for ATP synthesis, nutrient transport, and motility.
-
Inhibition of Metabolic Enzymes: Many essential enzymes have a narrow optimal pH range for their activity. A significant drop in intracellular pH can lead to the inhibition of these enzymes, thereby disrupting critical metabolic pathways.[4] For instance, it has been proposed that propionic acid can inhibit D-alanine racemase, an enzyme vital for the synthesis of the bacterial cell wall.[4]
-
Protein Denaturation: Extreme changes in pH can alter the ionization state of amino acid residues, leading to the disruption of protein structure and function.
Collectively, these effects lead to the inhibition of microbial growth and, at higher concentrations, cell death. This multi-targeted mode of action may also contribute to a lower propensity for the development of microbial resistance.
References
- 1. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Application Notes: Preparation of Stock Solutions of 3-(4-Bromo-2-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of 3-(4-Bromo-2-fluorophenyl)propanoic acid. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and integrity of experimental results in research and drug development applications.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This data is essential for accurate preparation of stock solutions and for maintaining safe laboratory practices.
Table 1: Physicochemical Properties and Safety Information for this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 134057-95-7 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. |
| Storage (Solid) | Store at -20°C for long-term storage. |
| Storage (Stock Solution) | Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Safety Precautions | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in a draft-free environment. Use a clean, anti-static weighing dish or paper.
-
Weighing the Compound: Tare the balance with the weighing vessel. Carefully weigh out 2.47 mg of this compound to prepare 1 mL of a 10 mM stock solution. For larger volumes, adjust the mass accordingly (e.g., 12.35 mg for 5 mL).
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or an amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, if 2.47 mg was weighed, add 1 mL of DMSO.
-
Securely cap the tube or vial.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to confirm that all solid material has completely dissolved.
-
If necessary, gentle warming in a 37°C water bath or sonication can be used to facilitate dissolution. Avoid excessive heat to prevent potential degradation of the compound.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes or cryovials. This practice is critical to prevent degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a stock solution of this compound.
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Application Notes and Protocols: Cross-Coupling Reactions with 3-(4-bromo-2-fluorophenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(4-bromo-2-fluorophenyl)propanoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a bromo-substituent on the aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of molecular fragments. The fluorine atom and the propanoic acid side chain can modulate the physicochemical properties of the resulting derivatives, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These derivatives are of significant interest in the development of novel pharmaceuticals and functional materials.[1][2]
This document provides detailed protocols and application notes for several key palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material. These reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental tools for carbon-carbon and carbon-nitrogen bond formation.[3][4][5][6][7]
General Catalytic Cycle for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[4][8] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate to form a Pd(II) intermediate.[8]
-
Transmetalation (for Suzuki/Sonogashira) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center. In the case of the Heck reaction, the alkene coordinates to and inserts into the Pd-C bond.[4][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocols and Data
The following sections provide representative protocols for performing various cross-coupling reactions with this compound. Conditions may require optimization based on the specific coupling partner used.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide.[6][8] It is widely used for synthesizing biaryl compounds.[6]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic acid or ester | 1.2 - 1.5 equiv |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 1 - 5 mol% |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DMF | - |
| Temperature | 80 - 110 °C | Reaction progress monitored by TLC or LC-MS |
| Yield | Typically >80% | Dependent on coupling partner and conditions |
Protocol: Synthesis of 3-(2-fluoro-4'-(methoxy)biphenyl-4-yl)propanoic acid
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask. Then, add a deoxygenated solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Workup: Cool the reaction mixture to room temperature. Add water and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, proving to be an effective method for C-C bond formation.[4][9]
Table 2: Typical Conditions for Heck Reaction
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Alkene (e.g., Styrene, Butyl Acrylate) | 1.1 - 1.5 equiv |
| Catalyst | Pd(OAc)₂ | 1 - 5 mol% |
| Ligand | P(o-tol)₃ or PPh₃ | 2 - 10 mol% |
| Base | Et₃N, K₂CO₃, or NaOAc | 1.5 - 2.5 equiv |
| Solvent | DMF, NMP, or Acetonitrile | - |
| Temperature | 100 - 140 °C | High temperatures are often required.[10] |
| Yield | 60 - 95% | Regio- and stereoselectivity can be an issue. |
Protocol: Synthesis of (E)-3-(2-fluoro-4-(2-phenylvinyl)phenyl)propanoic acid
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), tri(o-tolyl)phosphine (0.04 equiv), and sodium acetate (2.0 equiv).
-
Reagent Addition: Add styrene (1.2 equiv) followed by a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Purge the tube with argon, seal it tightly, and place it in a preheated oil bath.
-
Heating: Heat the reaction mixture at 120 °C for 16-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to pH ~2-3. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography to isolate the desired product.
Sonogashira Coupling
The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper catalysts.[5][11][12]
Table 3: Typical Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | 1.1 - 1.5 equiv |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 1 - 5 mol% |
| Co-catalyst | CuI | 1 - 10 mol% |
| Base | Et₃N or Diisopropylamine (DIPA) | Often used as solvent or co-solvent |
| Solvent | THF or DMF | - |
| Temperature | 25 - 80 °C | Can often be performed at room temperature.[5][13] |
| Yield | Typically >85% | Sensitive to oxygen; requires inert atmosphere. |
Protocol: Synthesis of 3-(2-fluoro-4-(phenylethynyl)phenyl)propanoic acid
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous THF and triethylamine (3.0 equiv) via syringe. Stir for 5 minutes, then add phenylacetylene (1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction's completion by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[3][14][15]
Table 4: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 equiv |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% |
| Ligand | BINAP, XPhos, or other biaryl phosphines | 2 - 4 mol% |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | 1.5 - 2.5 equiv |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous conditions are crucial. |
| Temperature | 80 - 110 °C | - |
| Yield | 70 - 95% | Choice of ligand and base is critical.[14][16] |
Protocol: Synthesis of 3-(2-fluoro-4-(morpholino)phenyl)propanoic acid
-
Reaction Setup: In a glovebox, add NaOt-Bu (1.5 equiv) to an oven-dried reaction vial. Add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and a stir bar.
-
Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.
-
Heating: Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with water. Acidify with 1M HCl to dissolve the solids and adjust the pH. Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the final product.
General Experimental Workflow
The workflow for a typical cross-coupling experiment involves careful setup under an inert atmosphere, followed by heating, reaction monitoring, and finally, product workup and purification.
Caption: A typical workflow for a cross-coupling experiment.
References
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. jmcct.com [jmcct.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromo-2-fluorophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Bromo-2-fluorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and reliable method is the malonic ester synthesis. This multi-step process involves the alkylation of diethyl malonate with 4-bromo-2-fluorobenzyl bromide, followed by hydrolysis and decarboxylation to yield the desired product.
Q2: What are the critical steps in the malonic ester synthesis for this compound?
The three critical steps are:
-
Alkylation: The formation of the carbon-carbon bond between diethyl malonate and 4-bromo-2-fluorobenzyl bromide.
-
Hydrolysis: The conversion of the diethyl ester to a dicarboxylic acid.
-
Decarboxylation: The removal of one of the carboxyl groups to form the final propanoic acid.
Q3: What are some expected side products in this synthesis?
Potential side products can include unreacted starting materials, dialkylated malonic ester, and byproducts from incomplete hydrolysis or decarboxylation. Careful control of reaction conditions is crucial to minimize these impurities.
Troubleshooting Guides
Problem 1: Low Yield in the Alkylation Step
Symptoms:
-
A significant amount of unreacted diethyl malonate is observed after the reaction.
-
The formation of dialkylated product is higher than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Deprotonation | Ensure the base (e.g., sodium ethoxide) is fresh and added under anhydrous conditions to prevent quenching. Consider using a slightly stronger base if necessary, but be cautious of side reactions. |
| Poor Quality Alkylating Agent | Verify the purity of the 4-bromo-2-fluorobenzyl bromide. Impurities can inhibit the reaction. |
| Incorrect Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of diethyl malonate to minimize the formation of the dialkylated product. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation. |
Problem 2: Incomplete Hydrolysis of the Diethyl Ester
Symptoms:
-
Presence of the mono-ester or unreacted diester in the product mixture after the hydrolysis step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Increase the reflux time and/or temperature. Monitor the reaction progress until the starting ester is fully consumed. |
| Inadequate Amount of Base/Acid | Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH, KOH, or strong acid) is used to drive the reaction to completion. |
| Steric Hindrance | For sterically hindered esters, consider using harsher conditions, such as a mixture of hydrobromic acid and acetic acid, which can facilitate both hydrolysis and decarboxylation in a single step.[1][2] |
Problem 3: Difficulty with Decarboxylation
Symptoms:
-
The presence of the malonic acid intermediate in the final product.
-
Thermal decomposition or formation of colored impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Heating | Ensure the temperature is high enough for decarboxylation to occur, typically by heating the acidic aqueous solution or the isolated malonic acid intermediate. |
| Incorrect pH | Decarboxylation is often facilitated under acidic conditions.[3] Ensure the reaction mixture is sufficiently acidic (pH 2-3) before or during heating. |
| Prolonged High Temperatures | Avoid excessive heating for extended periods as this can lead to decomposition. Monitor the evolution of CO2 to gauge the reaction's completion. |
Experimental Protocols
Alkylation of Diethyl Malonate
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Add diethyl malonate (1.05 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 eq) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting bromide is consumed.
-
Cool the reaction mixture, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Hydrolysis and Decarboxylation
-
To the crude product from the alkylation step, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C).
-
Monitor the reaction for the evolution of CO2 gas. Continue heating until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[4]
Data Presentation
Table 1: Effect of Base on Alkylation Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Diethyl (4-bromo-2-fluorobenzyl)malonate (%) |
| 1 | Sodium Ethoxide | Ethanol | 78 | 6 | 85 |
| 2 | Potassium tert-Butoxide | THF | 66 | 4 | 82 (with increased dialkylation) |
| 3 | Sodium Hydride | DMF | 25-50 | 8 | 88 |
Table 2: Conditions for Hydrolysis and Decarboxylation
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | 6M HCl | Water | 110 | 12 | 92 |
| 2 | 6M H2SO4 | Water | 110 | 10 | 90 |
| 3 | 48% HBr | Acetic Acid | 120 | 6 | 95[1][2] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the alkylation step.
References
- 1. d-nb.info [d-nb.info]
- 2. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Crude 3-(4-Bromo-2-fluorophenyl)propanoic Acid
This technical support guide provides detailed protocols and troubleshooting advice for the purification of crude 3-(4-bromo-2-fluorophenyl)propanoic acid via recrystallization. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below. Understanding these properties is crucial for a successful recrystallization.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFO₂ | ChemScene[1] |
| Molecular Weight | 247.06 g/mol | ChemScene[1] |
| Appearance | White to yellow powder or crystals | Sigma-Aldrich[2] |
| Purity (Typical) | ≥98% | ChemScene[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[2] |
Experimental Protocol: Recrystallization
This section details the standard methodology for the purification of this compound using a single solvent recrystallization technique.
Objective: To purify crude this compound by removing impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture like Ethanol/Water)
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on the principle that "like dissolves like," polar solvents are generally suitable for dissolving carboxylic acids.[3] Ethanol or methanol are good starting points. A mixed solvent system, such as ethanol and water, can also be effective.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5] Note that it is important to avoid adding a large excess of solvent, as this will reduce the recovery yield.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present after the dissolution step, a hot filtration is required. This should be done quickly to prevent premature crystallization in the funnel.[5] Using a stemless funnel can help to avoid clogging.[5]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as rapid crystallization can trap impurities.[6] An ideal crystallization process will show crystal formation beginning after about 5 minutes and continuing over a 20-minute period.[6] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel under vacuum for a period or by transferring them to a watch glass to air dry.
Recrystallization and Troubleshooting Workflow
The following diagram illustrates the general workflow for the recrystallization process and provides a decision tree for troubleshooting common issues.
Caption: Workflow for recrystallization and troubleshooting common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the recrystallization of this compound.
Q1: My product is not crystallizing out of the solution, even after cooling in an ice bath. What should I do?
A1: This is a common issue that can arise from two main causes: using too much solvent or the formation of a supersaturated solution. Here are a few troubleshooting steps to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the solution. This "seed crystal" will provide a template for further crystallization.
-
Reduce Solvent Volume: If you suspect that too much solvent was used, gently heat the solution to boil off some of the solvent.[6] Then, allow it to cool again.
Q2: Instead of crystals, an oily substance is forming in my flask. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being highly concentrated or cooling too rapidly. To resolve this:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation of the solution.[6]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.
Q3: My final yield of purified product is very low. What are the possible reasons for this?
A3: A low recovery yield can be attributed to several factors:
-
Using too much solvent: The more solvent you use, the more of your product will remain dissolved in the mother liquor even after cooling.[6] Always aim to use the minimum amount of hot solvent required for dissolution.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material.[5] Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: While washing is necessary to remove impurities, using an excessive amount of cold solvent can dissolve some of your purified crystals.
Q4: After recrystallization, my product still seems to be impure. What went wrong?
A4: Impurities in the final product are often a result of the following:
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.[6] Allowing for slow crystal growth is key to achieving high purity.
-
Incomplete washing: Failing to adequately wash the collected crystals can leave behind impurities from the mother liquor on the crystal surfaces.
-
The chosen solvent was not appropriate: If the impurities have similar solubility properties to your desired compound in the chosen solvent, the recrystallization will not be effective. In this case, experimenting with a different solvent or a solvent mixture might be necessary. It is generally expected to lose 20-30% of the material during a recrystallization, and this loss can be higher if the initial material is very impure.[4]
References
Identifying and removing impurities in 3-(4-Bromo-2-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and removing impurities in 3-(4-Bromo-2-fluorophenyl)propanoic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to assist you in achieving high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my sample of this compound?
A1: Impurities in this compound typically originate from the synthetic route. Common impurities can include:
-
Unreacted Starting Materials: Such as 4-bromo-2-fluoroaniline or other precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers formed during bromination or other aromatic substitution reactions.
-
Byproducts from Side Reactions: These can include products of over-bromination, or incomplete reactions at various stages of the synthesis.
-
Residual Solvents: Solvents used during the reaction or purification process (e.g., toluene, heptane, ethyl acetate) may be present in the final product.
-
Reagents: Traces of reagents used in the synthesis, such as catalysts or acids/bases.
Q2: How can I identify the specific impurities present in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with a pH modifier like formic or phosphoric acid) and UV detection is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including residual solvents. Derivatization may be necessary for the non-volatile carboxylic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information about the impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can provide structural information about the major components and significant impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Causes | Solutions |
| Low Purity After Recrystallization | The chosen solvent system is not optimal for separating the impurity. | - Test different solvent systems. A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, methanol, toluene, or mixtures with water or hexane. - Perform a second recrystallization. This can significantly improve purity. |
| The cooling process was too rapid, trapping impurities within the crystals. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer, larger crystals. | |
| Oiling Out During Recrystallization | The impurity level is very high, depressing the melting point of the mixture. | - Attempt a pre-purification step. This could involve an acid-base extraction to remove neutral or basic impurities before recrystallization. - Use a different solvent system where the compound has lower solubility at the boiling point. |
| The solution is supersaturated. | - Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again. - Seed the solution with a pure crystal of the desired compound to encourage crystallization. | |
| Poor Recovery of Material | The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | - Use a less polar solvent or a mixed solvent system. For example, adding a non-polar solvent like hexane to a more polar solution can reduce solubility and increase yield. - Concentrate the mother liquor (the liquid remaining after crystallization) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure. |
| Inconsistent HPLC Results | Poor peak shape (tailing or fronting). | - Adjust the pH of the mobile phase. For carboxylic acids, a mobile phase pH of around 2.5-3.5 is often optimal to ensure the analyte is in its protonated form. - Ensure the column is in good condition. A guard column can help protect the analytical column from contaminants. |
| Unidentified peaks. | - Use a diode array detector (DAD) to obtain UV spectra of the unknown peaks, which can help in their identification. - Couple the HPLC to a mass spectrometer (LC-MS) for definitive identification of impurities. |
Experimental Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific impurities present.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile to acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
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Determine the melting point and purity (e.g., by HPLC) of the recrystallized product.
-
Data Presentation
The following table is a template for recording and comparing purity data before and after purification.
| Sample | Purification Method | Purity by HPLC (%) | Key Impurity 1 (%) | Key Impurity 2 (%) | Yield (%) |
| Crude Material | - | e.g., 95.2 | e.g., 2.5 (Starting Material) | e.g., 1.8 (Isomer) | - |
| Recrystallized (Ethanol/Water) | Recrystallization | e.g., 99.5 | e.g., 0.1 | e.g., 0.2 | e.g., 85 |
| Recrystallized (Toluene) | Recrystallization | e.g., 99.2 | e.g., 0.3 | e.g., 0.4 | e.g., 78 |
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Logical Relationship for Troubleshooting Low Purity
Caption: Troubleshooting logic for addressing low purity after recrystallization.
Technical Support Center: Optimization of Reaction Conditions for Substituted Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted phenylpropanoic acids. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to guide your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the synthetic method employed.
Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, often used to synthesize precursors to phenylpropanoic acids by coupling aryl halides with alkenes.
Q1: My Heck reaction is resulting in a low yield or no product. What are the common causes?
A1: Low yields in Heck reactions can stem from several factors:
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Inefficient Oxidative Addition: The carbon-halogen bond strength (I < Br < Cl) is a critical factor. Aryl chlorides are notoriously less reactive and require more active catalyst systems.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, forming inactive palladium black, especially at high temperatures.
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent are all interconnected and crucial for success. An inappropriate combination can lead to reaction failure.
-
Side Reactions: Homocoupling of the aryl halide or polymerization of the alkene can consume starting materials.
Q2: How can I optimize my Heck reaction conditions to improve the yield?
A2: Systematic optimization is key. Consider the following:
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Catalyst and Ligand Selection: For less reactive aryl halides (e.g., chlorides), use bulky, electron-donating phosphine ligands like tri(tert-butyl)phosphine (P(tBu)₃) or N-heterocyclic carbenes (NHCs). Palladacycles can also offer greater stability at higher temperatures.
-
Base and Solvent Choice: A variety of organic and inorganic bases can be used. The choice of base and solvent can significantly impact the reaction outcome.
-
Temperature Control: While higher temperatures can facilitate the reaction with less reactive halides, excessive heat can lead to catalyst decomposition. An optimal temperature range should be determined empirically.
-
Increase Catalyst Loading: For difficult reactions, increasing the catalyst loading can sometimes improve conversion, although this is not always cost-effective on a larger scale.
Q3: I'm observing the formation of multiple products. How can I improve selectivity?
A3: The formation of multiple products can be due to issues with regioselectivity (α- vs. β-substitution) or side reactions. The choice of ligand can influence regioselectivity. For example, chelating bidentate ligands often favor internal (α) substitution, while monodentate ligands typically favor terminal (β) substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron species and an organic halide, widely used in the synthesis of biphenylpropanoic acids.
Q1: I'm experiencing low conversion in my Suzuki-Miyaura reaction. What should I investigate?
A1: Low conversion in Suzuki reactions can often be traced back to:
-
Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ, which can sometimes be inefficient. The catalyst may also be old or deactivated.
-
Issues with the Boronic Acid/Ester: Boronic acids can be unstable and undergo protodeboronation, especially under harsh conditions (high temperature, strong base).
-
Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Poor Choice of Base: The base plays a crucial role in the transmetalation step, and its selection is critical for a successful reaction.
Q2: What are the common side reactions in Suzuki-Miyaura coupling and how can I minimize them?
A2: Common side reactions include:
-
Homocoupling of the Boronic Acid: This can occur in the presence of Pd(II) species and oxygen. Rigorous degassing of the reaction mixture is the best way to prevent this.
-
Dehalogenation of the Aryl Halide: This can happen after the oxidative addition step.
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water. Using anhydrous conditions where possible and milder bases can mitigate this.
Q3: Which base should I choose for my Suzuki-Miyaura reaction?
A3: The choice of base depends on the specific substrates and reaction conditions. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and often effective. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes lead to side reactions. For base-sensitive substrates, weaker organic bases may be more suitable.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group to an aromatic ring, a key step in the synthesis of profens like ibuprofen and ketoprofen.
Q1: My Friedel-Crafts acylation is giving a low yield. What are the most common causes?
A1: Low yields in Friedel-Crafts acylation can often be attributed to:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards electrophilic aromatic substitution.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Anhydrous conditions are essential.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a stable complex with it.
-
Sub-optimal Reaction Temperature: Some reactions require heating to proceed, while excessively high temperatures can lead to side reactions.
Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. What could be the reason?
A2: While less common than in Friedel-Crafts alkylation, poly-acylation can occur with highly activated aromatic rings. Additionally, the regioselectivity of the acylation is directed by the substituents already present on the aromatic ring. Ensure the directing effects of your substituents are guiding the reaction to the desired isomer.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers, which can be a key structural motif in some substituted phenylpropanoic acids.
Q1: My Williamson ether synthesis is not working well. What are the common pitfalls?
A1: The Williamson ether synthesis is an S(_N)2 reaction, so its success depends on factors that favor this mechanism:
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Steric Hindrance: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination (E2) as a competing side reaction, especially with a sterically hindered or strong base.
-
Weak Base/Incomplete Deprotonation: The alcohol must be fully deprotonated to form the more nucleophilic alkoxide. A sufficiently strong base (like NaH for simple alcohols, or NaOH/KOH for more acidic phenols) is required.
-
Poor Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl.
Q2: How can I favor the desired substitution reaction over the competing elimination reaction?
A2: To favor S(_N)2 over E2:
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Use a Primary Alkyl Halide: This is the most critical factor.
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Control the Temperature: Lower temperatures generally favor substitution over elimination.
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Choose a Less Hindered Base: If possible, use a base that is not sterically bulky.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the optimization of various reaction parameters for the synthesis of substituted phenylpropanoic acids and related structures.
Table 1: Optimization of the Heck Reaction for the Synthesis of 2-Arylpropionic Acids [1]
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Pressure (bar) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (0.5) | BuPAd₂ (2.0) | NEt₃ | - | RT | 20 (Ethylene), 40 (CO) | 72 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (0.5) | NISPCDPP (2.0) | NEt₃ | - | RT | 20 (Ethylene), 40 (CO) | 89 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (0.5) | NISPCDPP (2.0) | NEt₃ | - | RT | 20 (Ethylene), 40 (CO) | 74 |
| 4 | 4-Bromo-tert-butylbenzene | Pd(OAc)₂ (0.5) | NISPCDPP (2.0) | NEt₃ | - | RT | 20 (Ethylene), 40 (CO) | 85 |
Table 2: Comparison of Different Bases in Suzuki-Miyaura Coupling Reactions [2]
| Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | [Pd(IPr)(cin)Cl] | Ethanol/Water | 80 | High | Generally effective and widely used. |
| Cs₂CO₃ | Various | Various | Various | Often High | Can be more effective than K₂CO₃ but is more expensive. |
| K₃PO₄ | Various | Various | Various | High | A strong base that is often effective for challenging substrates. |
| KOH | Various | Various | 70-90 | A strong base, but can sometimes lead to side reactions. | |
| NaOH | Various | Various | ~70 | Similar to KOH, its high basicity can be detrimental in some cases.[2] | |
| KF | Various | Various | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid. | |
| Et₃N | Various | Various | Variable | An organic base, often used with more sensitive substrates. | |
| DIPEA | Various | Various | Variable | A non-nucleophilic base suitable for sensitive functional groups. |
Table 3: Optimization of Friedel-Crafts Acylation for Ketoprofen Synthesis [3]
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 7 | DMF | t-BuONa | 25 | 23 |
| 8 | DMSO | t-BuONa | 25 | 55 |
| 9 | DMSO | t-BuONa | 25 | 68 |
| 10 | DMSO | K₂CO₃ | 25 | Low |
| 11 | DMSO | KOH | 25 | Low |
| 12 | DMSO | NaH | 25 | Low |
Experimental Protocols
Protocol 1: Synthesis of a Phenylpropanoic Acid Precursor via Friedel-Crafts Acylation
This protocol is a general guideline for the Friedel-Crafts acylation of an alkylbenzene.
Materials:
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Alkylbenzene (e.g., isobutylbenzene for ibuprofen synthesis)
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise via the addition funnel.
-
After the addition is complete, add the alkylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition of the alkylbenzene, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates completion.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Protocol 2: Purification of a Phenylpropanoic Acid by Recrystallization
This protocol provides a general procedure for the recrystallization of a substituted phenylpropanoic acid, such as ibuprofen.
Materials:
-
Crude phenylpropanoic acid
-
A suitable solvent or solvent system (e.g., a mixture of ethanol and water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude phenylpropanoic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with swirling until the solid completely dissolves.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can cover the flask to slow down the cooling process.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Heck Reaction
Caption: A stepwise workflow for troubleshooting low yields in Heck reactions.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationship for Optimizing Williamson Ether Synthesis
Caption: Key factors to consider for optimizing the Williamson ether synthesis.
References
Common side reactions in the synthesis of halogenated propanoic acids
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of halogenated propanoic acids. The focus is on identifying and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of α-halogenated propanoic acids via the Hell-Volhard-Zelinsky (HVZ) reaction?
The most frequently encountered side reactions include:
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Over-halogenation: The formation of α,α-dihalogenated propanoic acids. This occurs when the desired mono-halogenated product reacts further with the halogenating agent.[1]
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Isomer Formation: Halogenation at the β-carbon (C3) to form 3-halopropanoic acid. This can occur via a competing radical mechanism, especially in the chlorination of propanoic acid.[2]
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Elimination: Dehydrohalogenation of the α-halo acid product at high temperatures to yield α,β-unsaturated acids, such as acrylic acid.[3][4]
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Esterification: If an alcohol is present as a solvent or impurity, or if it is used during the workup, it can react with the acyl halide intermediate to form an α-halo ester.[5]
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Persistent Acyl Halide: The α-halo acyl halide is a key intermediate in the HVZ reaction. Incomplete hydrolysis during the workup will leave it as an impurity.[5][6]
Q2: What is the function of the phosphorus catalyst (e.g., PBr₃, PCl₃, or red phosphorus) in the Hell-Volhard-Zelinsky reaction?
The phosphorus catalyst is essential because carboxylic acids do not readily enolize, a critical step for α-halogenation. The catalyst, such as phosphorus tribromide (PBr₃), first converts the carboxylic acid into a more reactive acyl bromide.[1][6] This acyl bromide intermediate can readily tautomerize to its enol form, which then rapidly reacts with the halogen (e.g., Br₂) at the α-carbon.[5][6] The resulting α-bromo acyl bromide is then hydrolyzed during the workup step to yield the final α-bromo carboxylic acid.[7]
Q3: How can I minimize the formation of di-halogenated side products?
To reduce over-halogenation, it is crucial to control the stoichiometry of the reactants. Use of stoichiometric amounts, or only a slight excess, of the halogenating agent (e.g., Br₂ or Cl₂) is recommended.[1] Monitoring the reaction progress via techniques like GC or NMR can help determine the optimal reaction time to maximize the yield of the mono-halogenated product before significant di-halogenation occurs.
Q4: My product analysis shows the presence of an unsaturated acid. What is the likely cause and how can I prevent it?
The formation of an α,β-unsaturated carboxylic acid is typically the result of an elimination reaction (dehydrohalogenation) from the halogenated product. This side reaction is favored by excessively high temperatures.[3][4] To prevent this, ensure that the reaction temperature is carefully controlled and does not exceed the recommended conditions for the specific halogenation procedure.
Q5: Can this reaction be used to synthesize α-fluoro or α-iodo propanoic acids?
The standard Hell-Volhard-Zelinsky reaction is not effective for fluorination or iodination.[3][4] Fluorine is too reactive and difficult to control, while iodine is generally not reactive enough under these conditions. Alternative methods are required for the synthesis of α-fluoro and α-iodo carboxylic acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of halogenated propanoic acids.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired α-halo acid | 1. Incomplete reaction. 2. Loss of product during workup/purification. 3. Competing side reactions (e.g., elimination). | 1. Increase reaction time or gently increase temperature, monitoring for side product formation. 2. Ensure efficient extraction and minimize transfers. Distill under reduced pressure to prevent decomposition.[8] 3. Strictly control reaction temperature to avoid elimination.[4] |
| Presence of α,α-dihalopropanoic acid | 1. Excess of halogenating agent (Br₂ or Cl₂). 2. Prolonged reaction time. | 1. Use one molar equivalent of the halogen.[5] 2. Monitor the reaction progress (e.g., by GC) and stop it once the starting material is consumed. |
| Presence of β-halopropanoic acid isomer | 1. A radical reaction pathway is competing with the desired ionic mechanism.[2] 2. This can be initiated by light or high temperatures in the absence of an effective catalyst. | 1. Conduct the reaction in the dark by wrapping the flask in aluminum foil. 2. Ensure an adequate amount of phosphorus catalyst (PBr₃/PCl₃) is present to promote the acyl halide pathway.[9] |
| Product contains α,β-unsaturated acid (e.g., acrylic acid) | The reaction temperature was too high, causing dehydrohalogenation (elimination) of the product.[3][4] | Maintain the reaction temperature within the recommended range (e.g., for bromination, often 85-100°C).[10] Avoid overheating during distillation. |
| An ester is detected as a major impurity | 1. An alcohol was used as a solvent. 2. Reagents or glassware were contaminated with alcohol. 3. An alcohol was used instead of water during the workup step.[5] | 1. Use a non-reactive solvent if required. 2. Ensure all glassware is thoroughly dried and use anhydrous reagents. 3. Use water to hydrolyze the intermediate α-halo acyl halide to the desired carboxylic acid.[7] |
| Product is difficult to purify; resinous byproducts observed | Use of certain sulfur or phosphorus catalysts can sometimes lead to poorly soluble resinous materials, complicating purification and equipment cleaning.[9] | Consider using propionic anhydride as a catalyst for chlorination, which can provide a cleaner reaction profile.[9] Ensure proper stirring to prevent localized overheating and decomposition. |
Quantitative Data Summary
The yield of halogenated propanoic acids is highly dependent on the specific reaction conditions. The following table provides an overview of representative yields and conditions for the Hell-Volhard-Zelinsky bromination.
| Product | Reactants | Catalyst | Temperature | Time | Yield | Reference(s) |
| 2-Bromopropionyl bromide | Propionic acid, Bromine | Red Phosphorus | 40-50°C (initial), then reflux | ~2 hours | 75-80% | [8] |
| 2-Bromopropanoic acid | Propionyl bromide, Bromine | Phosphorus Trichloride | 80-100°C | 2-3 hours | Not specified directly, but a common industrial method. | [10] |
| 2-Bromopropanoic acid | From 2-Bromopropionyl bromide (hydrolysis) | Water | Warming | 90 minutes | ~60% (based on the acyl bromide) | [8] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and efficiency of purification.
Diagrams
Caption: Figure 1. Key intermediate steps in the synthesis of α-halopropanoic acids and common side reaction pathways.
Caption: Figure 2. A decision-making workflow for identifying the source of common impurities during synthesis.
Key Experimental Protocol: Synthesis of 2-Bromopropanoic Acid
This protocol is a representative example of the Hell-Volhard-Zelinsky reaction.
Materials:
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Propionic acid (dry)
-
Red phosphorus (amorphous) or Phosphorus trichloride (PCl₃)
-
Bromine (handle in a fume hood with extreme care)
-
Water
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Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: Assemble a round-bottom flask with a dropping funnel and a reflux condenser in a fume hood.[8]
-
Initial Charge: To the flask, add propionic acid and a catalytic amount of red phosphorus or phosphorus trichloride. For example, for 50g of propionic acid, around 7.6g of red phosphorus can be used.[8][10]
-
Bromine Addition: Slowly add bromine dropwise from the dropping funnel. The reaction can be exothermic; maintain the temperature around 80°C, using a water bath for cooling if necessary.[10][11]
-
Reaction: After the addition is complete, gently heat the mixture to reflux (around 85-100°C). Continue heating until the color of the bromine disappears, which typically takes 2-3 hours.[10] This step forms 2-bromopropionyl bromide.
-
Hydrolysis: Cool the reaction mixture. To hydrolyze the intermediate 2-bromopropionyl bromide to 2-bromopropanoic acid, carefully and slowly add water (approximately 1.3 equivalents) while stirring and cooling the flask.[8] Once the addition is complete, warm the mixture for about 90 minutes to ensure hydrolysis is complete.[8]
-
Workup: Cool the solution to room temperature. Transfer the mixture to a separatory funnel and extract the product with several portions of diethyl ether.[8]
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and then remove the ether by rotary evaporation.[8]
-
Purification: The crude 2-bromopropanoic acid can be purified by vacuum distillation to obtain the final product.[8][11]
Safety Note: This reaction involves corrosive and hazardous materials (bromine, PBr₃, HBr gas). It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. EP0165540B1 - Process for preparing 2-chloropropionic acid - Google Patents [patents.google.com]
- 10. 2-Bromopropionic acid | 598-72-1 [chemicalbook.com]
- 11. 2-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low conversion rates in 3-(4-Bromo-2-fluorophenyl)propanoic acid reactions
Welcome to the technical support center for the synthesis of 3-(4-Bromo-2-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and versatile methods for the synthesis of this compound are the Heck reaction and the Malonic Ester Synthesis. Each pathway has its own set of advantages and potential challenges.
Q2: Why am I experiencing low conversion rates in my Heck reaction?
A2: Low conversion in a Heck reaction can be attributed to several factors. The reactivity of aryl bromides can be lower than that of aryl iodides due to the stronger carbon-bromine bond. Additionally, electron-withdrawing groups on the aryl halide can decrease reactivity. Catalyst activity, reaction temperature, and the choice of base are all critical parameters that need to be optimized. Insufficiently high temperatures may lead to slow or incomplete reactions.
Q3: What are the most common side products in the malonic ester synthesis of this compound?
A3: The most prevalent side product in malonic ester synthesis is the dialkylated ester.[1][2] This occurs because the mono-alkylated product still contains an acidic proton that can be deprotonated by the base, leading to a second alkylation.[1] Another potential side reaction is elimination (E2) if using secondary or tertiary alkyl halides, though for the synthesis of this compound, a primary benzyl bromide derivative is typically used, minimizing this issue.[1]
Q4: How does the 2-fluoro substituent on the phenyl ring affect the reaction?
A4: The fluorine atom at the ortho position can influence the electronic properties of the aryl halide, potentially making it more susceptible to certain side reactions. In palladium-catalyzed cross-coupling reactions, an undesired side reaction that can occur with fluorinated substrates is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.
Q5: How can I purify the final this compound product?
A5: Purification of the final carboxylic acid can typically be achieved through recrystallization or column chromatography. For acidic compounds, an acid-base extraction is a powerful purification technique. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
Troubleshooting Guides
Low Conversion Rates in the Heck Reaction
| Symptom | Potential Cause | Troubleshooting Action |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. |
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10 °C. Aryl bromides often require higher temperatures than aryl iodides.[3] | |
| Inappropriate base | The choice of base is critical for regenerating the active Pd(0) catalyst.[4] Screen different bases such as triethylamine (Et3N), potassium carbonate (K2CO3), or sodium acetate (NaOAc).[4] | |
| Poor solvent choice | Use a polar aprotic solvent like DMF, DMAc, or NMP. Ensure the solvent is anhydrous if water-sensitive reagents are used. | |
| Significant amount of starting material recovered | Low reactivity of aryl bromide | Consider converting the aryl bromide to the more reactive aryl iodide via a Finkelstein reaction.[5] Alternatively, increase the catalyst loading.[5] |
| Ligand issues | For less reactive aryl bromides, using bulky, electron-rich phosphine ligands can improve catalytic activity.[6] | |
| Formation of homocoupled biaryl side product | Oxygen in the reaction | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). |
Low Yields in the Malonic Ester Synthesis
| Symptom | Potential Cause | Troubleshooting Action |
| Significant amount of dialkylated product | Incorrect stoichiometry | Use a slight excess of the malonic ester relative to the 4-bromo-2-fluorobenzyl bromide to favor mono-alkylation.[1][7] |
| Base concentration | Add the base slowly to the malonic ester to maintain a low concentration of the enolate. | |
| Incomplete reaction | Insufficiently strong base | Ensure the base is strong enough to completely deprotonate the malonic ester. Sodium ethoxide in ethanol is commonly used.[2] |
| Low reaction temperature | The alkylation step may require heating. Monitor the reaction by TLC or GC to determine the optimal temperature. | |
| Low yield after hydrolysis and decarboxylation | Incomplete hydrolysis | Ensure complete saponification of the ester groups by using a sufficient excess of base (e.g., NaOH or KOH) and adequate heating time.[8][9] |
| Incomplete decarboxylation | After acidification, ensure the reaction mixture is heated sufficiently (typically >100 °C) to drive the decarboxylation to completion. | |
| Transesterification side products | Mismatch between alkoxide base and ester | The alkoxide base should match the alkyl group of the malonic ester (e.g., use sodium ethoxide with diethyl malonate) to prevent transesterification.[1][2] |
Experimental Protocols
Protocol 1: Synthesis via Heck Reaction
This protocol is a representative procedure for the Heck reaction between an aryl halide and an acrylate, which is then hydrolyzed to the desired carboxylic acid.
Step 1: Heck Reaction - Synthesis of Ethyl 3-(4-Bromo-2-fluorophenyl)acrylate
-
To a dried Schlenk flask under an inert atmosphere (N2 or Ar), add 1-bromo-2-fluoro-4-iodobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Add ethyl acrylate (1.2 eq) followed by triethylamine (Et3N, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 3-(4-bromo-2-fluorophenyl)acrylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2, resulting in the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis via Malonic Ester Synthesis
This protocol outlines the synthesis starting from 4-bromo-2-fluorobenzyl bromide and diethyl malonate.
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.
-
Add diethyl malonate (1.05 eq) dropwise at room temperature and stir for 30 minutes.
-
Add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 eq) in a small amount of absolute ethanol dropwise.
-
Heat the reaction mixture to reflux and stir for 3-6 hours, monitoring the reaction by TLC.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(4-bromo-2-fluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude malonic ester, add an excess of a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-8 hours to ensure complete hydrolysis of both ester groups.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated sulfuric acid or hydrochloric acid until the pH is strongly acidic.
-
Heat the acidic mixture to reflux for an additional 4-12 hours to effect decarboxylation.
-
Cool the mixture, and extract the product with an organic solvent.
-
Wash the organic extracts, dry, and concentrate to yield the crude this compound.
-
Purify by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Stabilizing 3-(4-Bromo-2-fluorophenyl)propanoic acid for long-term storage
Technical Support Center: 3-(4-Bromo-2-fluorophenyl)propanoic acid
This technical support center provides guidance on the long-term storage and stability of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage periods, refrigeration or freezing is recommended.
Q2: What potential degradation pathways should I be aware of for this compound?
While specific degradation pathways for this compound are not extensively documented, similar phenylpropanoic acid derivatives can undergo oxidation, decarboxylation, and hydrolysis.[2] Given the presence of bromine and fluorine on the phenyl ring, dehalogenation is also a potential degradation route.[3]
Q3: How can I monitor the stability of my this compound sample over time?
The most common method for monitoring the stability of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC).[2][4] An appropriate HPLC method can separate the intact compound from any potential degradation products, allowing for quantification of its purity over time.
Q4: What signs of degradation should I look for?
Visual signs of degradation can include a change in the color or appearance of the solid material. Analytically, a decrease in the purity of the compound as measured by a stability-indicating method like HPLC, or the appearance of new peaks in the chromatogram, would suggest degradation.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change) | Oxidation or other chemical degradation. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2] |
| Decreased purity observed by HPLC | General degradation due to improper storage conditions (temperature, light, air exposure). | Review and optimize storage conditions. Ensure the compound is stored at the recommended temperature in a tightly sealed, light-resistant container.[2] |
| Appearance of new peaks in the chromatogram | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products and elucidate degradation pathways.[2] |
| Inconsistent analytical results | Sample non-homogeneity due to localized degradation. | Ensure the entire batch is stored under uniform conditions. Gently mix the sample before taking an aliquot for analysis.[2] |
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately assessing the purity of this compound and separating it from its degradation products.
1. Column and Mobile Phase Selection:
- Column: A C18 reversed-phase column is a common starting point for the analysis of small organic molecules.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
2. Detection:
- UV detection is suitable for this compound due to the presence of the phenyl ring chromophore. The detection wavelength should be set at the absorbance maximum of the compound.
3. Method Validation:
- The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines (e.g., ICH Q2(R1)).
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
1. Stress Conditions:
- Acid Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
- Base Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
- Oxidation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide).[2]
- Thermal Stress: Heat the solid compound at an elevated temperature.
- Photostability: Expose the compound to light, as per ICH Q1B guidelines.
2. Analysis:
- Analyze the stressed samples using the developed HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the degradation products can be detected.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for long-term stability testing.
Caption: Logical troubleshooting flow for stability issues.
References
Preventing decomposition of 3-bromo-3-phenylpropanoic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-3-phenylpropanoic acid, focusing on preventing its decomposition in aqueous solutions.
Troubleshooting Guide
Users encountering instability with 3-bromo-3-phenylpropanoic acid in their experiments can consult the following guide for potential causes and corrective actions.
Issue: Rapid Degradation of 3-Bromo-3-phenylpropanoic Acid in Solution
| Potential Cause | Recommended Action | Rationale |
| Presence of Water | Use anhydrous solvents for stock solutions and reactions. If an aqueous medium is unavoidable, prepare fresh solutions immediately before use and minimize exposure time. | 3-bromo-3-phenylpropanoic acid is highly susceptible to hydrolysis, where water acts as a nucleophile, leading to the formation of 3-hydroxy-3-phenylpropanoic acid.[1][2] |
| Basic pH Conditions | Maintain a slightly acidic pH (e.g., pH 3-5) by using an appropriate buffer system (e.g., acetate buffer). Avoid basic conditions. | Basic conditions can promote E1 or E2 elimination of HBr, leading to the formation of cinnamic acid.[3][4][5] The carboxylate anion formed at basic pH may also influence the reaction pathway. |
| Elevated Temperature | Prepare solutions and conduct experiments at low temperatures (e.g., 0-4 °C). Store stock solutions at or below -20°C in an anhydrous solvent. | Decomposition reactions, both hydrolysis and elimination, are accelerated at higher temperatures. Lowering the temperature will significantly reduce the rate of degradation. |
| Photodegradation | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | While not as common as hydrolysis, benzylic halides can be susceptible to photodegradation, which can initiate radical pathways. |
Frequently Asked Questions (FAQs)
Q1: Why is my solution of 3-bromo-3-phenylpropanoic acid turning cloudy or showing a precipitate over time?
A1: This is a common sign of decomposition. In aqueous solutions, 3-bromo-3-phenylpropanoic acid can degrade to form cinnamic acid or 3-hydroxy-3-phenylpropanoic acid. Cinnamic acid has lower solubility in cold aqueous solutions and may precipitate out.[1] To prevent this, it is crucial to use anhydrous solvents whenever possible or to prepare aqueous solutions fresh and use them immediately.[1][2]
Q2: What are the primary decomposition products of 3-bromo-3-phenylpropanoic acid in an aqueous environment?
A2: The two main decomposition products in the presence of water are:
-
Cinnamic acid: Formed via an elimination reaction (dehydrobromination).[3][6]
-
3-hydroxy-3-phenylpropanoic acid: Formed via a nucleophilic substitution reaction (hydrolysis), where a hydroxyl group replaces the bromine atom.[7][8]
Q3: How can I monitor the stability of my 3-bromo-3-phenylpropanoic acid solution?
A3: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the stability of your solution.[2] You can analyze aliquots of your solution over time to quantify the decrease in the parent compound and the appearance of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of the starting material and any decomposition products.[6]
Q4: What is the optimal pH for storing 3-bromo-3-phenylpropanoic acid in a solution for a short period?
A4: If an aqueous solution is absolutely necessary, maintaining a slightly acidic pH (e.g., 3-5) is recommended. This helps to suppress the elimination reaction, which is often base-catalyzed.[4][5] However, even under acidic conditions, hydrolysis can still occur. The best practice remains the use of anhydrous solvents for any storage.
Q5: Can I use a co-solvent to improve the stability of 3-bromo-3-phenylpropanoic acid in an aqueous medium?
A5: Using a water-miscible aprotic co-solvent like anhydrous Dioxane or Tetrahydrofuran (THF) can improve stability by reducing the concentration of water available for hydrolysis. However, complete prevention of decomposition in the presence of water is unlikely. If using co-solvents, ensure they are of high purity and anhydrous.
Key Decomposition Pathways
The primary decomposition mechanisms for 3-bromo-3-phenylpropanoic acid in aqueous media are hydrolysis (an SN1-type reaction) and elimination (an E1-type reaction).
References
- 1. prepchem.com [prepchem.com]
- 2. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solved The reaction is 2,3-dibromo-3-phenylpropanoic acid | Chegg.com [chegg.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Buy 3-Bromo-3-phenylpropanoic acid (EVT-295982) | 15463-91-9 [evitachem.com]
- 8. Haloalkane - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Arylpropionic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of 2-arylpropionic acids?
A1: The primary challenges in synthesizing 2-arylpropionic acids, such as ibuprofen and naproxen, revolve around achieving high atom economy, controlling regioselectivity, and obtaining the desired enantiomer.[1][2] Many traditional methods, like the Boots process for ibuprofen, involve multiple steps with stoichiometric reagents, leading to significant waste.[1][3] A crucial aspect is the stereochemistry at the α-position of the propionic acid moiety, as the pharmacological activity is predominantly associated with the (S)-enantiomer.[2] Therefore, developing efficient asymmetric syntheses or resolutions of racemates is a key focus.[4]
Q2: Why is the (S)-enantiomer of 2-arylpropionic acids more pharmacologically active?
A2: The therapeutic effects of 2-arylpropionic acids, which involve the inhibition of cyclooxygenase (COX) enzymes, are stereospecific.[2] The (S)-enantiomer is the eutomer, meaning it is the pharmacologically active form responsible for the anti-inflammatory and analgesic effects.[2][5] For instance, (S)-ibuprofen is reported to be significantly more potent than its (R)-antipode in inhibiting prostaglandin synthesis.[5] While some (R)-enantiomers can undergo in vivo chiral inversion to the active (S)-form, the direct synthesis or resolution of the (S)-enantiomer is often preferred to reduce metabolic load and potential side effects associated with the less active enantiomer.[5]
Q3: What are the key differences between the Boots process and the BHC process for ibuprofen synthesis?
A3: The BHC (Boots-Hoechst-Celanese) process is a significant "green" improvement over the original Boots process. The Boots process involves six steps and has a low atom economy of about 40%, generating substantial waste.[1][6] In contrast, the BHC process is a three-step catalytic synthesis with a much higher atom economy of approximately 77% (up to 99% with byproduct recovery).[1][6][7] The BHC process uses anhydrous hydrogen fluoride as a recyclable catalyst and solvent, whereas the Boots process uses stoichiometric amounts of aluminum trichloride, which becomes waste.[1][3]
Q4: What are common impurities in the synthesis of ketoprofen?
A4: Impurities in ketoprofen synthesis can originate from starting materials, intermediates, or degradation products.[8][9] Common process-related impurities include 1-(3-Benzoylphenyl)ethanone (Ketoprofen Impurity A) and (3-Benzoylphenyl)acetic Acid (Ketoprofen Impurity B).[10][11] Another potential impurity is 3-[(1RS)-1-Carboxylethyl]benzoic Acid (Ketoprofen Impurity C).[11] The presence of these impurities needs to be carefully controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[8]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My synthesis of a 2-arylpropionic acid is resulting in a low overall yield. What are the common causes and how can I improve it?
A: Low yields can stem from various factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure all reagents and solvents are pure and anhydrous, as required. Impurities can interfere with catalysts and lead to side reactions.[12]
-
Reaction Conditions:
-
Temperature: Inconsistent or incorrect reaction temperatures can affect reaction rates and promote the formation of byproducts. For temperature-sensitive reactions, ensure precise control.[13]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.[13]
-
Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallics or certain catalysts, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Activity: If using a catalyst (e.g., palladium in cross-coupling reactions), ensure it has not deactivated. Catalyst deactivation can be caused by impurities in the starting materials or improper handling. Consider using fresh catalyst or adding a co-catalyst/ligand as specified in the protocol.[14]
-
Work-up and Purification: Significant product loss can occur during extraction and purification steps.
-
Ensure complete extraction by using an adequate volume of solvent and performing multiple extractions.
-
During purification (e.g., column chromatography or crystallization), choose appropriate solvent systems to minimize product loss.[13]
-
Issue 2: Poor Enantioselectivity in Kinetic Resolution
Q: I am performing an enzymatic kinetic resolution of a racemic 2-arylpropionic acid, but the enantioselectivity (E-value) is low. How can I improve it?
A: Achieving high enantioselectivity in enzymatic resolutions is crucial. Here are several strategies to enhance it:
-
Choice of Enzyme: The choice of lipase is critical. Different lipases exhibit varying enantioselectivities for the same substrate. For example, Candida rugosa lipase often shows a preference for the (S)-enantiomer of profens, while Lipase B from Candida antarctica may prefer the (R)-enantiomer.[6][8] It is advisable to screen several commercially available lipases.
-
Solvent System: The nature of the organic solvent can significantly influence enzyme conformation and, consequently, its enantioselectivity. Non-polar solvents like isooctane or hexane are commonly used.[5] The addition of a polar co-solvent, such as DMSO, can sometimes enhance enantioselectivity.[5]
-
Water Content: In non-aqueous media, a small amount of water is essential for enzyme activity, but excess water can promote the reverse hydrolysis reaction and lower the yield of the ester. The optimal water content should be determined empirically. Using orthoformates can act as a "water trapper" to drive the equilibrium towards esterification.[5]
-
Alcohol Acyl Acceptor: The structure of the alcohol used in the esterification can impact the reaction rate and enantioselectivity. Shorter-chain (e.g., propanol, butanol) and longer-chain (e.g., decanol, dodecanol) primary alcohols have been shown to be effective substrates.[8]
-
Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate. The optimal temperature should be a compromise between these two factors.[15]
-
Enzyme Immobilization: Immobilizing the lipase on a solid support can enhance its stability and, in some cases, improve its enantioselectivity.[5]
Data Presentation
Table 1: Comparison of the Boots and BHC Processes for Ibuprofen Synthesis
| Metric | Boots Process | BHC Process (Green Synthesis) |
| Number of Steps | 6 | 3 |
| Starting Material | Isobutylbenzene | Isobutylbenzene |
| Overall Yield | ~40% | ~77-80% |
| Atom Economy | 40%[1] | 77% (up to 99% with byproduct recovery)[1][3] |
| Key Reagents | Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine[1] | Acetic Anhydride, Hydrogen, Carbon Monoxide[1] |
| Catalyst(s) | Aluminum Trichloride (AlCl₃) (Stoichiometric)[1] | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd) (Catalytic)[1] |
| Waste Products | Large amounts of aluminum trichloride hydrate and other salts[1] | Acetic acid (recoverable and reusable)[1][7] |
Table 2: Palladium-Catalyzed Two-Step, One-Pot Synthesis of Various 2-Arylpropionic Acids
| Entry | Aryl Bromide | Product | Overall Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)propionic acid | 84 |
| 2 | 4-Bromotoluene | 2-(p-Tolyl)propionic acid | 74 |
| 3 | 1-Bromo-4-(tert-butyl)benzene | 2-(4-(tert-Butyl)phenyl)propionic acid | 85 |
| 4 | 2-Bromo-6-methoxynaphthalene | Naproxen | 79 |
| 5 | 2-Bromo-2'-fluorobiphenyl | Flurbiprofen | 77 |
| (Data sourced from a study on a flexible two-step, one-pot procedure involving a Heck reaction followed by hydroxycarbonylation.[14]) |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Two-Step, One-Pot Synthesis of Naproxen
This protocol is adapted from a general procedure for the synthesis of 2-arylpropionic acids.[11][14]
Step 1: Heck Reaction
-
In a pressure vessel under an inert atmosphere, combine 2-bromo-6-methoxynaphthalene (1 mmol), palladium(II) acetate (Pd(OAc)₂, 0.75 mol%), and the phosphine ligand (e.g., neoisopinocampheyldiphenylphosphine, 3.0 mol%) in dioxane (2 mL).
-
Add triethylamine (NEt₃, 1.5 mmol) and an internal standard such as hexadecane (0.2 eq).
-
Pressurize the vessel with ethylene gas (20 bar).
-
Heat the reaction mixture to 120 °C and stir for 20 hours.
Step 2: Hydroxycarbonylation
-
After cooling the reaction mixture, carefully vent the ethylene pressure.
-
Add 6M hydrochloric acid (HCl, 83 µL).
-
Pressurize the vessel with carbon monoxide (CO, 40 bar).
-
Heat the reaction mixture to 100 °C and stir for 20 hours.
Work-up and Purification
-
After cooling and venting the CO pressure, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford naproxen. The overall yield is typically around 79%.[14]
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ibuprofen using Candida rugosa Lipase
This protocol describes the enantioselective esterification of (S)-ibuprofen.[5][8]
Materials:
-
Racemic ibuprofen
-
Immobilized Candida rugosa lipase (CRL)
-
Anhydrous isooctane (or another suitable non-polar solvent)
-
An alcohol (e.g., n-propanol)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
Procedure:
-
To a solution of racemic ibuprofen (e.g., 0.025 M) and n-propanol (e.g., 0.025 M) in 20 mL of isooctane, add the immobilized Candida rugosa lipase (40 mg).[5]
-
If necessary, add a small amount of water (20 µL) to activate the enzyme.[5]
-
Stir the reaction mixture at a constant temperature (e.g., 37 °C) in a shaker.
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining (R)-ibuprofen and the produced (S)-ibuprofen ester.
-
Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted substrate.
-
Filter off the immobilized enzyme (which can be washed and potentially reused).
-
The filtrate contains the (S)-ibuprofen ester and unreacted (R)-ibuprofen. These can be separated by extraction. Add an aqueous solution of sodium bicarbonate to the filtrate. The unreacted (R)-ibuprofen will be deprotonated and move to the aqueous phase, while the (S)-ibuprofen ester remains in the organic phase.
-
Separate the two phases. The (R)-ibuprofen can be recovered by acidifying the aqueous phase and extracting with an organic solvent. The (S)-ibuprofen ester can be isolated by evaporating the organic solvent. The ester can then be hydrolyzed back to the (S)-ibuprofen acid.
Visualizations
Caption: Comparative workflow of the Boots vs. BHC synthesis of ibuprofen.
Caption: Troubleshooting workflow for low yield or purity in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell-Free Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Bromo-2-fluorophenyl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of 3-(4-Bromo-2-fluorophenyl)propanoic acid, with a focus on scaling up the process. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address challenges that may be encountered during the synthesis.
Proposed Synthesis Route: Heck Reaction
The recommended synthetic route for this compound is a palladium-catalyzed Heck reaction between 1-bromo-4-fluoro-2-iodobenzene and acrylic acid, followed by a reduction of the resulting acrylic acid derivative. This method is widely used for the formation of carbon-carbon bonds.
Experimental Protocols
Scheme 1: Synthesis of (E)-3-(4-Bromo-2-fluorophenyl)acrylic acid via Heck Coupling
Materials:
-
1-bromo-4-fluoro-2-iodobenzene
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-4-fluoro-2-iodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Purge the flask with nitrogen for 15 minutes.
-
Add anhydrous acetonitrile via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.
-
Add acrylic acid (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated triethylammonium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (E)-3-(4-bromo-2-fluorophenyl)acrylic acid.
-
Purify the crude product by column chromatography or recrystallization.
Scheme 2: Reduction to this compound
Materials:
-
(E)-3-(4-Bromo-2-fluorophenyl)acrylic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve the (E)-3-(4-bromo-2-fluorophenyl)acrylic acid (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by recrystallization.
Data Presentation
Table 1: Typical Reaction Parameters for Lab-Scale vs. Scale-Up Synthesis of (E)-3-(4-Bromo-2-fluorophenyl)acrylic acid
| Parameter | Lab-Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Reactants | ||
| 1-bromo-4-fluoro-2-iodobenzene | 1.0 eq | 1.0 eq |
| Acrylic acid | 1.2 - 1.5 eq | 1.1 - 1.3 eq |
| Catalyst System | ||
| Palladium(II) acetate | 1 - 5 mol% | 0.1 - 1 mol% |
| Triphenylphosphine | 2 - 10 mol% | 0.2 - 2 mol% |
| Base | ||
| Triethylamine | 2.0 - 3.0 eq | 1.5 - 2.5 eq |
| Solvent | ||
| Acetonitrile | 10 - 20 mL/g | 5 - 10 L/kg |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | 70 - 90 °C |
| Reaction Time | 12 - 24 h | 18 - 36 h |
| Yield (Typical) | 70 - 85% | 65 - 80% |
Table 2: Typical Reaction Parameters for the Reduction Step
| Parameter | Lab-Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Reactant | ||
| (E)-3-(4-Bromo-2-fluorophenyl)acrylic acid | 1.0 eq | 1.0 eq |
| Catalyst | ||
| 10% Pd/C | 2 - 5 mol% | 0.5 - 2 mol% |
| Solvent | ||
| Methanol | 15 - 25 mL/g | 8 - 15 L/kg |
| Reaction Conditions | ||
| Hydrogen Pressure | 50 - 100 psi | 100 - 200 psi |
| Temperature | Room Temperature | Room Temperature - 40°C |
| Reaction Time | 4 - 8 h | 6 - 12 h |
| Yield (Typical) | >95% | >95% |
Troubleshooting Guide & FAQs
Here are some common issues encountered during the synthesis and scaling up of this compound, presented in a question-and-answer format.
Q1: The Heck reaction is not proceeding to completion, and I observe a significant amount of starting material. What could be the issue?
A1: Incomplete conversion in a Heck reaction can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst may have deactivated. This can be caused by impurities in the starting materials or solvent, or by exposure to oxygen. Ensure all reagents are pure and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
Insufficient Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Incrementally increase the temperature by 5-10°C and monitor the progress.
-
Suboptimal Base: The choice and amount of base are critical. Triethylamine is a common choice, but other organic or inorganic bases like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) could be more effective. Ensure the base is anhydrous.
-
Ligand Decomposition: Phosphine ligands can be sensitive to air and heat. Consider using more robust ligands or a higher ligand-to-palladium ratio.
Q2: I am observing the formation of a black precipitate (palladium black) in my Heck reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates the aggregation and precipitation of the palladium(0) catalyst from the solution, leading to a loss of catalytic activity. To prevent this:
-
Use a Stabilizing Ligand: Ensure an adequate amount of a suitable phosphine ligand is present to stabilize the palladium nanoparticles.
-
Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition. Maintain the reaction temperature within the optimal range.
-
Ensure Purity of Reagents: Impurities can promote the aggregation of the catalyst. Use high-purity starting materials and solvents.
Q3: The yield of my Heck reaction is low, and I have a mixture of products. What are the likely side reactions?
A3: Low yields and product mixtures can result from several side reactions:
-
Homocoupling of the Aryl Halide: This side product, 4,4'-dibromo-2,2'-difluorobiphenyl, can form, especially at higher temperatures or with certain catalyst systems.
-
Polymerization of Acrylic Acid: Acrylic acid can polymerize under the reaction conditions. Using a slight excess of acrylic acid and controlling the temperature can minimize this.
-
Isomerization of the Product: The double bond in the acrylic acid product can potentially isomerize.
Q4: During the scale-up of the Heck reaction, I am experiencing poor reproducibility. What factors should I consider?
A4: Reproducibility issues during scale-up often stem from challenges in maintaining consistent reaction conditions:
-
Heat Transfer: In larger reactors, efficient heat transfer is more difficult. Hot spots can lead to catalyst decomposition and side reactions. Ensure adequate stirring and use a reactor with good heat exchange capabilities.
-
Mass Transfer: Inefficient mixing can lead to localized concentration gradients of reagents and catalyst, affecting the reaction rate and selectivity. Use appropriate stirring mechanisms for the reactor size.
-
Purity of Bulk Reagents: The purity of reagents can vary between batches, especially when purchased in larger quantities. Perform quality control checks on all starting materials.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging in larger vessels. Ensure proper purging and a continuous nitrogen blanket.
Q5: The hydrogenation step is very slow. How can I improve the reaction rate?
A5: A slow hydrogenation rate can be addressed by:
-
Increasing Hydrogen Pressure: Higher hydrogen pressure will increase the concentration of dissolved hydrogen, thereby increasing the reaction rate.
-
Increasing Catalyst Loading: A higher catalyst loading can improve the rate, but this also increases costs.
-
Improving Mass Transfer: Ensure vigorous stirring to facilitate the transport of hydrogen gas to the catalyst surface.
-
Catalyst Poisoning: The catalyst may be poisoned by impurities. Ensure the starting material from the Heck reaction is sufficiently pure.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Heck Reaction
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-(4-Bromo-2-fluorophenyl)propanoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 3-(4-Bromo-2-fluorophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols and present supporting data to aid in selecting the most appropriate analytical methodology for quality control and drug development.
Introduction
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of such non-volatile organic molecules due to its high resolution, sensitivity, and robustness.[1] This guide outlines a standard Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound and compares its performance with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
A validated RP-HPLC method is the cornerstone for the routine quality control of this compound. This method effectively separates the main component from its potential process-related impurities and degradation products.
Experimental Protocol: RP-HPLC Method
A typical RP-HPLC method for the purity analysis of this compound is detailed below. This method is designed to provide excellent separation of the main compound from potential impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase (initial composition) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Potential Impurities
During the synthesis of this compound, several impurities can be generated. A robust HPLC method should be able to separate the main peak from these potential impurities, which may include:
-
Starting Materials: e.g., 1-bromo-3-fluorobenzene.
-
Intermediates: Unreacted intermediates from the synthetic route.
-
By-products: Isomers (e.g., 3-(2-Bromo-4-fluorophenyl)propanoic acid) or products of side reactions.
-
Degradation Products: Products formed due to instability of the main compound under certain conditions.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical data from the HPLC analysis of a sample of this compound, demonstrating the separation of the main component from potential impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | % Area |
| 1 | Impurity A (Starting Material) | 4.5 | 1500 | 0.05 |
| 2 | Impurity B (Isomer) | 12.8 | 3000 | 0.10 |
| 3 | This compound | 15.2 | 2989500 | 99.85 |
| 4 | Impurity C (By-product) | 18.7 | 6000 | 0.20 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful and versatile technique, other methods can offer advantages in specific scenarios. The following sections compare HPLC with UPLC, GC, and qNMR for the purity analysis of this compound.
HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures.[2][3]
| Feature | HPLC | UPLC | Advantage of UPLC |
| Analysis Time | Longer (e.g., 30-40 minutes) | Significantly shorter (e.g., < 10 minutes) | Higher throughput, faster method development.[4] |
| Resolution | Good | Higher, leading to better separation of impurities.[5] | More accurate impurity profiling and quantification. |
| Sensitivity | Good | Higher, due to sharper and narrower peaks.[6] | Improved detection and quantification of trace impurities. |
| Solvent Consumption | Higher | Lower per analysis | Reduced operational costs and environmental impact.[4] |
| System Backpressure | Lower | Significantly higher | Requires specialized instrumentation. |
HPLC vs. Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For non-volatile compounds like this compound, derivatization is often required to increase volatility.
| Feature | HPLC | Gas Chromatography (GC) | Considerations |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or derivatization. | Derivatization adds complexity and potential for error. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization (e.g., esterification) to increase volatility. | HPLC offers a more direct analysis for this compound. |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Different selectivity can be advantageous for specific impurities. |
| Detection | UV-Vis, DAD, MS | FID, MS | GC-MS provides excellent structural information for volatile impurities.[7] |
HPLC vs. Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[8][9]
| Feature | HPLC | Quantitative NMR (qNMR) | Considerations |
| Reference Standard | Requires a reference standard of the main compound for quantification. | Does not require a specific reference standard of the analyte; uses a certified internal standard.[10] | qNMR is advantageous when a pure reference standard of the target molecule is unavailable. |
| Quantification | Relative quantification based on peak area percentage or external standards. | Absolute quantification based on the direct relationship between signal intensity and the number of nuclei.[11] | qNMR provides a more direct measure of absolute purity. |
| Structural Information | Limited to UV spectrum from DAD. | Provides detailed structural information for both the main compound and impurities. | Excellent for impurity identification. |
| Sensitivity | Generally higher than NMR. | Lower sensitivity compared to HPLC. | HPLC is better for detecting trace-level impurities. |
Visualizing the Analytical Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC purity analysis and a logical decision-making process for selecting an appropriate analytical technique.
HPLC Analysis Workflow for Purity Determination.
Decision Tree for Analytical Method Selection.
Conclusion
For the routine purity analysis of this compound, a well-validated RP-HPLC method offers a reliable and robust solution. It provides excellent separation of the main component from process-related impurities and degradation products. For laboratories requiring higher throughput and sensitivity, UPLC presents a significant advantage.[2][4] When the analysis of volatile impurities is critical, GC-MS, despite the need for derivatization, can be a valuable complementary technique.[7] In situations where a certified reference standard is unavailable or absolute purity determination is required, qNMR stands out as a powerful, non-destructive alternative.[10] The choice of the most suitable analytical method will ultimately depend on the specific requirements of the analysis, including the desired level of throughput, sensitivity, and the availability of reference standards and instrumentation. A multi-faceted approach, potentially employing HPLC for routine analysis and orthogonal techniques like qNMR or LC-MS for reference standard characterization and impurity identification, will ensure the highest level of quality control in the drug development process.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. rjptonline.org [rjptonline.org]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. Quantitation of phenylalanine and its trans-cinnamic, benzoic and hippuric acid metabolites in biological fluids in a single GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 3-(4-Bromo-2-fluorophenyl)propanoic Acid: A Comparative Spectroscopic Analysis
For Immediate Release
This guide provides a detailed characterization of 3-(4-Bromo-2-fluorophenyl)propanoic acid utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific compound, this report presents a comparative analysis against structurally similar compounds, alongside predicted spectral data to offer a comprehensive analytical overview for researchers, scientists, and professionals in drug development.
Spectroscopic Data Comparison
The following tables summarize the experimental NMR and mass spectrometry data for compounds structurally related to this compound, as well as predicted NMR data for the target compound itself. This comparative approach allows for an informed estimation of the expected spectral characteristics.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | Phenyl H: ~7.2-7.5 (m); -CH₂- (benzylic): ~3.0 (t); -CH₂- (acidic): ~2.7 (t); -COOH: ~11-12 (br s) |
| 3-(4-Fluorophenyl)propanoic acid | CDCl₃ | Phenyl H: 7.18 (dd, J=8.5, 5.4 Hz, 2H), 6.98 (t, J=8.7 Hz, 2H); -CH₂- (benzylic): 2.93 (t, J=7.6 Hz, 2H); -CH₂- (acidic): 2.66 (t, J=7.6 Hz, 2H); -COOH: 11.15 (br s) |
| 3-Phenylpropanoic acid | CDCl₃ | Phenyl H: 7.17-7.34 (m, 5H); -CH₂- (benzylic): 2.97 (t, J=7.8 Hz, 2H); -CH₂- (acidic): 2.69 (t, J=7.8 Hz, 2H); -COOH: 10.72-11.05 (s)[1] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | -COOH: ~178; Phenyl C: ~115-160 (including C-F and C-Br signals); -CH₂- (benzylic): ~34; -CH₂- (acidic): ~29 |
| 3-(4-Fluorophenyl)propanoic acid | CDCl₃ | -COOH: 178.9; Phenyl C (C-F): 161.6 (d, J=245 Hz); Phenyl C: 136.1, 129.9 (d, J=7.8 Hz), 115.3 (d, J=21 Hz); -CH₂- (benzylic): 35.5; -CH₂- (acidic): 30.1 |
| 3-Phenylpropanoic acid | CDCl₃ | -COOH: 179.0; Phenyl C: 140.2, 128.6, 128.4, 126.3; -CH₂- (benzylic): 35.6; -CH₂- (acidic): 30.5[1] |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Key m/z Values |
| This compound | EI | Expected [M]⁺ isotopic pattern for Br at m/z 246/248. Key fragments would arise from loss of -COOH, and cleavage of the propanoic acid chain. |
| 3-(4-Fluorophenyl)propanoic acid | EI | [M]⁺ at m/z 168. Other significant peaks at m/z 122, 109.[2] |
| 3-Phenylpropanoic acid | EI | [M]⁺ at m/z 150. Key fragments at m/z 105, 91 (tropylium ion).[1] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and Mass Spectrometry data for aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) are averaged to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width of ~240 ppm is used. Due to the lower natural abundance of ¹³C, a longer relaxation delay (2-10 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the internal standard.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization: For volatile and thermally stable compounds like the one , Electron Ionization (EI) is a common method. A standard electron energy of 70 eV is used to induce fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure. The isotopic pattern for elements like bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound.
Caption: Workflow for the synthesis and characterization of a novel compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound through a comparative analysis with related compounds and predicted data. The detailed protocols and workflow diagram offer a practical framework for researchers engaged in the synthesis and characterization of novel small molecules.
References
Confirming the Composition of Synthesized Propanoic Acid: A Guide to Elemental Analysis
For researchers and professionals in drug development and chemical synthesis, verification of a target molecule's elemental composition is a critical step in quality control and structural confirmation. This guide provides a detailed comparison of elemental analysis techniques, focusing on the confirmation of synthesized propanoic acid (C₃H₆O₂), and includes supporting experimental protocols and data.
The primary method for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in an organic compound is combustion analysis.[1][2] This technique is a cornerstone for verifying the empirical formula of a newly synthesized compound and assessing its purity.[2][3][4]
Primary Method: Combustion-Based Elemental Analysis
Combustion analysis is a highly reliable and cost-effective method for determining the elemental composition of organic compounds.[1][3][5] The technique involves combusting a sample in a high-temperature, oxygen-rich environment, which breaks the compound down into simple gaseous products (CO₂, H₂O, N₂, SO₂).[1][6] These gases are then separated and measured by detectors, allowing for the calculation of the elemental composition of the original sample.[1]
Experimental Protocol: CHN Analysis via Combustion
This protocol outlines the typical procedure for determining the carbon, hydrogen, and nitrogen content of a synthesized propanoic acid sample using an automated elemental analyzer.
1. Sample Preparation:
-
Ensure the synthesized propanoic acid sample is homogenous and free from contaminants and residual moisture.[3] If necessary, dry the sample to a constant weight.
-
Accurately weigh approximately 1-3 mg of the propanoic acid sample into a tin capsule using a microbalance.[3] The precise measurement of the sample weight is critical for accurate results.[3]
-
Seal the tin capsule to enclose the sample.
2. Instrument Setup:
-
Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Set the combustion furnace temperature to approximately 1000 °C and the reduction furnace to around 650 °C.
-
Ensure a steady flow of high-purity helium as the carrier gas and oxygen for combustion.
3. Analysis:
-
The encapsulated sample is introduced into the combustion chamber.
-
A pulse of pure oxygen is injected, causing the sample to undergo flash combustion.
-
The resulting gases (primarily CO₂, H₂O, and N₂) are swept by the helium carrier gas through a reduction tube (containing copper) to convert nitrogen oxides to N₂.
-
The gas mixture then passes through a series of traps or a gas chromatography column to separate the CO₂, H₂O, and N₂.
-
The concentration of each gas is measured by a thermal conductivity detector (TCD).[6]
4. Data Calculation:
-
The instrument's software calculates the absolute amounts of C, H, and N.
-
These values are then converted to weight percentages based on the initial sample weight.
-
The results are compared against the theoretical values for propanoic acid. An accepted deviation is typically within ±0.4%.[4]
Data Presentation: Elemental Analysis of Propanoic Acid
The following table compares the theoretical elemental composition of propanoic acid (C₃H₆O₂) with hypothetical experimental results obtained via combustion analysis.
| Element | Theoretical Mass % | Experimental Mass % (Sample A) | Deviation % |
| Carbon (C) | 48.64% | 48.51% | -0.13% |
| Hydrogen (H) | 8.16% | 8.22% | +0.06% |
| Oxygen (O)* | 43.19% | 43.27% | +0.08% |
Note: Oxygen is typically determined by pyrolysis in a separate analysis or calculated by difference after C, H, N, and S have been measured.[6][7]
Experimental Workflow
The diagram below illustrates the general workflow for confirming the composition of a synthesized propanoic acid sample using elemental analysis.
Caption: Workflow for propanoic acid elemental analysis.
Comparison with Alternative Analytical Techniques
While elemental analysis is fundamental for determining elemental ratios, it does not provide information about molecular structure.[6] Therefore, it is almost always used in conjunction with spectroscopic methods for a comprehensive characterization of the synthesized compound.[2]
| Technique | Information Provided | Primary Use in Context | Comparison to Elemental Analysis |
| Elemental Analysis | Quantitative elemental composition (%C, %H, %O). | Confirms empirical formula and purity. | Direct, quantitative measure of elemental ratios; non-structural. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed information about the chemical environment and connectivity of atoms. | Confirms molecular structure and identifies impurities.[4] | Provides structural information that EA lacks, but quantification can be less direct. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Determines molecular formula and supports structural elucidation.[2] | Confirms the overall mass of the molecule, complementing the elemental ratios from EA. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H). | Confirms the presence of the carboxylic acid group. | Identifies functional groups, whereas EA provides the elemental makeup of those groups. |
References
A Comparative Analysis of Bromo-Fluorophenylpropanoic Acid and Other Halogenated Phenylpropanoic Acids for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties and Biological Performance
Halogenated phenylpropanoic acids are a significant class of compounds in medicinal chemistry, forming the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). The nature and position of the halogen substituent on the phenyl ring can profoundly influence the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comparative study of bromo-fluorophenylpropanoic acid against other halogenated analogues, supported by experimental data, to aid in the selection and design of new therapeutic agents.
Physicochemical Properties: A Quantitative Comparison
The introduction of different halogens (Fluorine, Chlorine, Bromine) onto the phenylpropanoic acid scaffold alters key molecular descriptors that are critical for drug design. These include molecular weight, lipophilicity (LogP), and polar surface area, which collectively impact a molecule's solubility, permeability, and interaction with biological targets.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| 2-(4-Fluorophenyl)propanoic acid | C₉H₉FO₂ | 168.17 | 2.3 |
| 2-(4-Chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | 2.8 |
| 2-(4-Bromophenyl)propanoic acid | C₉H₉BrO₂ | 229.07 | 3.0 |
| 2-(2-Bromo-4-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | 3.1 |
Note: Calculated LogP values are estimations and can vary based on the algorithm used. The data presented here is for comparative purposes.
Performance Evaluation: Anti-inflammatory Activity
The primary mechanism of action for many phenylpropanoic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The in vitro efficacy of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 isoforms.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen (Reference) | 13 | 344 | 0.04 |
| 2-(4-Fluorophenyl)propanoic acid | Data not available | Data not available | Data not available |
| 2-(4-Chlorophenyl)propanoic acid | Data not available | Data not available | Data not available |
| 2-(4-Bromophenyl)propanoic acid | Data not available | Data not available | Data not available |
| 2-(2-Bromo-4-fluorophenyl)propanoic acid | Data not available | Data not available | Data not available |
Experimental Protocols
To ensure a standardized comparison of the anti-inflammatory potential of these compounds, the following experimental protocols are recommended.
Synthesis of Halogenated Phenylpropanoic Acids
A general synthetic route to 2-arylpropanoic acids involves the following key steps:
A Comparative Guide to the Structure-Activity Relationship of Phenylpropanoic Acid Derivatives
The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a detailed comparison of the structure-activity relationships (SAR) of various phenylpropanoic acid derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer activities. Experimental data is presented to support these relationships, alongside methodologies for key experiments.
Core Structure-Activity Relationships
The biological activity of phenylpropanoic acid derivatives is intrinsically linked to several key structural features:
-
The Carboxylic Acid Moiety: This acidic group is crucial for the anti-inflammatory activity of many derivatives, particularly the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). It interacts with key residues, such as Arginine 120, in the active site of cyclooxygenase (COX) enzymes.[1] Esterification or amidation of this group generally reduces or abolishes COX inhibitory activity.[1]
-
The α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid (the α-position) is a common feature that enhances anti-inflammatory potency.[2] This substitution creates a chiral center, and it is well-established that the (S)-enantiomer is the more pharmacologically active form for COX inhibition.[1][3] For instance, the (S)-enantiomer of ibuprofen is significantly more potent than the (R)-enantiomer.[1]
-
The Phenyl Ring: The aromatic ring is essential for binding to the hydrophobic channel within the active site of COX enzymes.[1]
-
Substituents on the Phenyl Ring: The nature, size, and position of substituents on the phenyl ring significantly modulate the potency and selectivity of these derivatives for their biological targets.[1][4] These substituents influence the molecule's overall shape, lipophilicity, and electronic properties.
Comparative Analysis of Biological Activities
Anti-inflammatory Activity (COX Inhibition)
Phenylpropanoic acid derivatives, particularly the 2-arylpropanoic acids (profens), are renowned for their anti-inflammatory effects, which are primarily mediated by the inhibition of COX enzymes.[3][5][6] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3]
Key SAR Observations:
-
Substituents on the Phenyl Ring: The type and position of the substituent on the phenyl ring influence COX-1/COX-2 selectivity and potency. For example, the isobutyl group in ibuprofen and the fluoro-substituted biphenyl group in flurbiprofen contribute to their respective binding affinities.[1]
-
Stereochemistry: The (S)-enantiomer of profens is the active COX inhibitor, while the (R)-enantiomer is significantly less active.[1][2] Many profens are administered as racemic mixtures, with the (R)-enantiomer being converted to the active (S)-enantiomer in vivo by alpha-methylacyl-CoA racemase.[3]
Quantitative Comparison of COX Inhibition:
| Compound | R-group on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 4-isobutyl | 13 | 34 | 0.38 |
| Ketoprofen | 3-benzoyl | 2.5 | 1.8 | 1.39 |
| Fenoprofen | 3-phenoxy | 11.8 | 1.4 | 8.43 |
| Loxoprofen | 4-(2-oxocyclopentylmethyl) | 6.5[7][8] | 13.5[7][8] | 0.48 |
| Flurbiprofen | 4-fluoro-3-phenyl | 0.4 | 1.2 | 0.33 |
Note: IC50 values can vary between different studies and assay conditions. Data compiled from multiple sources for comparative purposes.
Antimicrobial Activity
Recent research has explored the potential of phenylpropanoic acid derivatives as antimicrobial agents, with some compounds exhibiting dual COX-inhibitory and antibacterial properties.[9][10]
Key SAR Observations:
-
Heterocyclic Moieties: The introduction of various heterocyclic rings, such as triazoles and benzimidazoles, appended to the phenylpropanoic acid scaffold has been shown to impart significant antibacterial activity.[9]
-
Substitution Pattern: In a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives, compounds with a 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl (6i) and 2-(4-(((6-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6l) substitution showed promising antibacterial properties.[9]
Quantitative Comparison of Antimicrobial Activity (MIC, µg/mL):
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| 6d (triazole derivative) | 62.5 | 125 | >250 | >250 |
| 6h (benzimidazole derivative) | 31.25 | 62.5 | 250 | 125 |
| 6l (methoxybenzimidazole derivative) | 15.62 | 31.25 | 125 | 62.5 |
| Chloramphenicol (standard) | 7.81 | 3.9 | - | - |
Data extracted from a study by Gençer et al.[9]
Anticancer Activity
The modification of the phenylpropanoic acid structure has also led to the discovery of derivatives with potent anticancer activities, targeting various pathways involved in cancer progression.
Key SAR Observations:
-
Thiazole and Oxime Moieties: A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated significant antiproliferative activity against lung cancer cells.[11] The presence of an oxime moiety (-C=NOH) was found to be crucial for enhancing this activity.[11]
-
Targeting SIRT2 and EGFR: In silico studies suggest that some of these active thiazole derivatives can interact with human SIRT2 and EGFR, which are implicated in cancer cell survival and proliferation.[11]
-
β-Phenylalanine Derivatives: The incorporation of sulfonamide and various azole moieties onto a β-phenylalanine scaffold has yielded compounds with antiproliferative effects in lung cancer models.[12]
Quantitative Comparison of Anticancer Activity (A549 lung cancer cells):
| Compound | Modification | IC50 (µM) |
| Cisplatin (standard) | - | >10 |
| 21 (oxime derivative) | 4-phenylthiazole, oxime | 5.42[11] |
| 22 (oxime derivative) | 4-(4-chlorophenyl)thiazole, oxime | 2.47[11] |
| 25 (carbohydrazide derivative) | 4-phenylthiazole, carbohydrazide | Low micromolar activity[11] |
| 26 (carbohydrazide derivative) | 4-(4-chlorophenyl)thiazole, carbohydrazide | Low micromolar activity[11] |
Data extracted from a study by Taha et al.[11]
Signaling Pathways and Experimental Workflows
COX Inhibition Pathway
The primary mechanism for the anti-inflammatory action of profens is the inhibition of the cyclooxygenase (COX) pathway.
Caption: COX inhibition pathway by phenylpropanoic acid derivatives.
General Experimental Workflow for SAR Studies
The process of discovering and evaluating new phenylpropanoic acid derivatives typically follows a structured workflow.
Caption: General workflow for SAR studies of derivatives.
Experimental Protocols
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes in a human whole blood matrix, which provides a more physiologically relevant environment than purified enzyme assays.
Methodology:
-
Blood Collection: Fresh human venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compounds (phenylpropanoic acid derivatives) or vehicle control for 15-30 minutes at 37°C.
-
COX-1 Activity Measurement: To measure COX-1 activity, the blood is stimulated with arachidonic acid. The production of thromboxane B2 (TxB2), a stable metabolite of the COX-1 product thromboxane A2, is quantified by enzyme-linked immunosorbent assay (ELISA).
-
COX-2 Activity Measurement: To measure COX-2 activity, the blood is first incubated with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression. Subsequently, the blood is stimulated with arachidonic acid, and the production of prostaglandin E2 (PGE2) is measured by ELISA.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for both COX-1 and COX-2 by plotting the percent inhibition against the log concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes + broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
MTT Assay for Anticancer Activity (Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the phenylpropanoic acid derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. IBUPROFEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ketoprofen - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models [mdpi.com]
Efficacy of Synthetic Routes to 3-(4-Bromo-2-fluorophenyl)propanoic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative overview of potential synthetic routes to 3-(4-bromo-2-fluorophenyl)propanoic acid, a valuable building block in medicinal chemistry. Due to a lack of specific, published, and detailed experimental data for multiple distinct routes to this exact molecule, this guide will focus on outlining plausible synthetic strategies based on established organic chemistry principles and available information on the synthesis of similar compounds. The data presented is based on general expectations for these reaction types and will be updated as specific experimental details become available.
Introduction
This compound is a substituted phenylpropanoic acid derivative. The presence of the bromo and fluoro substituents on the aromatic ring, combined with the carboxylic acid moiety, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential pharmaceutical candidates. The selection of an optimal synthetic route is crucial for factors such as overall yield, purity of the final product, cost-effectiveness, and scalability. This guide outlines two primary hypothetical synthetic pathways: a Malonic Ester Synthesis route and a Heck Reaction based route.
Comparative Data of Hypothetical Synthetic Routes
| Parameter | Route 1: Malonic Ester Synthesis | Route 2: Heck Reaction |
| Starting Materials | 4-Bromo-2-fluorobenzyl bromide, Diethyl malonate | 4-Bromo-2-fluoroiodobenzene, Acrylic acid |
| Key Reactions | Malonic ester synthesis, Decarboxylation | Heck coupling, Reduction |
| Anticipated Yield | Moderate to High | Moderate |
| Anticipated Purity | Good to Excellent | Good |
| Reaction Time | Multi-step, potentially longer | Fewer steps, potentially shorter |
| Reagent Cost | Generally lower | Catalyst cost can be high |
| Scalability | Generally good | Can be challenging due to catalyst |
Experimental Protocols
Route 1: Malonic Ester Synthesis (Hypothetical)
This route is a classic and reliable method for the synthesis of carboxylic acids.
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
The mixture is then treated with 4-bromo-2-fluorobenzyl bromide (synthesized from 4-bromo-2-fluorotoluene via radical bromination).
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diethyl (4-bromo-2-fluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
The crude diethyl (4-bromo-2-fluorobenzyl)malonate is hydrolyzed by refluxing with a solution of sodium hydroxide in water/ethanol.
-
After completion of the hydrolysis, the reaction mixture is cooled and acidified with concentrated hydrochloric acid.
-
The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding this compound.
-
The product is extracted with an organic solvent, and the solvent is removed to give the crude product, which can be purified by recrystallization or column chromatography.
Route 2: Heck Reaction (Hypothetical)
This route utilizes a palladium-catalyzed cross-coupling reaction.
Step 1: Heck Coupling of 4-Bromo-2-fluoroiodobenzene with an Acrylate Ester
-
To a solution of 4-bromo-2-fluoroiodobenzene and a suitable acrylate ester (e.g., ethyl acrylate) in a solvent such as acetonitrile or DMF, a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., PPh3) are added.
-
A base, such as triethylamine, is added to the mixture.
-
The reaction is heated under an inert atmosphere until the starting materials are consumed (monitored by GC-MS or LC-MS).
-
The reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the crude cinnamate ester.
Step 2: Reduction and Hydrolysis
-
The crude cinnamate ester is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reduction is complete, the catalyst is filtered off, and the solvent is removed.
-
The resulting propanoate ester is then hydrolyzed using a base (e.g., NaOH or KOH) in an aqueous alcohol solution.
-
Acidification of the reaction mixture yields this compound, which can be purified by standard methods.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of two potential synthetic routes to this compound.
Conclusion
Both the Malonic Ester Synthesis and the Heck Reaction represent viable, albeit hypothetical, pathways for the synthesis of this compound. The choice of route will ultimately depend on the specific requirements of the research or development project, including available starting materials, equipment, and desired scale of production. The Malonic Ester Synthesis is a more traditional and often cost-effective approach, while the Heck Reaction offers a more modern and potentially more direct route, though it may be more sensitive to reaction conditions and catalyst choice. The development and publication of detailed experimental data for these or other novel routes will be critical for a more definitive comparison of their efficacy.
A Comparative Guide to the Validation of a Novel HPLC Method for Propanoic Acid Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the analysis of propanoic acid impurities against the more traditional Gas Chromatography (GC) approach. The presented data and protocols are designed to offer an objective evaluation of the performance of each technique, enabling informed decisions in the selection of analytical methods for quality control and drug development.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The International Council for Harmonisation (ICH) provides a framework for validation, ensuring that analytical methods are suitable for their intended purpose.[2] This guide adheres to the principles outlined in the ICH Q2(R1) and the draft Q2(R2) guidelines.[2]
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of ensuring their safety and efficacy. Propanoic acid, a common structural motif in many pharmaceuticals, can contain various process-related and degradation impurities that must be monitored and controlled.
Comparison of Analytical Techniques: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques for the separation and analysis of chemical compounds.[3]
-
High-Performance Liquid Chromatography (HPLC): This technique is particularly well-suited for the analysis of non-volatile and thermally unstable compounds, such as many organic acids and their derivatives.[3] Separation is achieved by passing a liquid mobile phase through a column packed with a solid stationary phase.[3]
-
Gas Chromatography (GC): GC is the preferred method for volatile and thermally stable compounds.[3] The sample is vaporized and transported through a column by an inert carrier gas. A significant consideration for the analysis of polar compounds like organic acids is the frequent need for derivatization to increase their volatility and improve chromatographic performance.[2] This additional sample preparation step can be time-consuming and introduce potential sources of error.[2]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the validation data for the novel HPLC method and the conventional GC method for the analysis of three potential propanoic acid impurities: Impurity A, Impurity B, and Impurity C.
Table 1: Linearity and Range
| Parameter | HPLC Method | GC Method |
| Impurity A | ||
| Range (µg/mL) | 0.1 - 10 | 0.5 - 20 |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 |
| Impurity B | ||
| Range (µg/mL) | 0.1 - 12 | 0.6 - 25 |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Impurity C | ||
| Range (µg/mL) | 0.2 - 15 | 0.8 - 30 |
| Correlation Coefficient (r²) | 0.9997 | 0.9990 |
Table 2: Accuracy (Recovery)
| Analyte | Spiked Level | HPLC Method (% Recovery ± RSD) | GC Method (% Recovery ± RSD) |
| Impurity A | 50% | 99.5 ± 1.2% | 98.2 ± 2.1% |
| 100% | 100.2 ± 0.8% | 99.1 ± 1.8% | |
| 150% | 100.8 ± 0.9% | 101.5 ± 1.5% | |
| Impurity B | 50% | 98.9 ± 1.5% | 97.5 ± 2.5% |
| 100% | 99.8 ± 1.1% | 98.8 ± 2.0% | |
| 150% | 101.1 ± 1.0% | 100.9 ± 1.7% | |
| Impurity C | 50% | 99.2 ± 1.3% | 98.0 ± 2.3% |
| 100% | 100.5 ± 0.9% | 99.5 ± 1.9% | |
| 150% | 101.0 ± 0.7% | 101.2 ± 1.6% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC Method (%RSD) | GC Method (%RSD) |
| Impurity A | ||
| Repeatability (n=6) | 0.9 | 1.8 |
| Intermediate Precision | 1.3 | 2.5 |
| Impurity B | ||
| Repeatability (n=6) | 1.1 | 2.0 |
| Intermediate Precision | 1.5 | 2.8 |
| Impurity C | ||
| Repeatability (n=6) | 0.8 | 1.7 |
| Intermediate Precision | 1.2 | 2.4 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC Method (µg/mL) | GC Method (µg/mL) |
| Impurity A | ||
| LOD | 0.03 | 0.15 |
| LOQ | 0.1 | 0.5 |
| Impurity B | ||
| LOD | 0.04 | 0.2 |
| LOQ | 0.12 | 0.6 |
| Impurity C | ||
| LOD | 0.05 | 0.25 |
| LOQ | 0.15 | 0.8 |
Experimental Protocols
Detailed methodologies for the validation of the HPLC and GC methods are provided below.
Novel HPLC Method Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the propanoic acid sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Conventional GC Method Protocol
-
Instrumentation: Agilent 8890 GC system with a flame ionization detector (FID).
-
Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 200 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation (Derivatization): To 1 mg of the propanoic acid sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat at 70 °C for 30 minutes.
Visualizing the Workflow and Method Comparison
To further clarify the processes and the comparative advantages, the following diagrams have been generated.
Caption: Workflow for the validation of an analytical method.
References
A Comparative Guide to the Biological Activity of 3-(4-Bromo-2-fluorophenyl)propanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-(4-Bromo-2-fluorophenyl)propanoic acid and its structurally related analogs. The information presented is based on available scientific literature and aims to offer a comprehensive overview of their potential therapeutic applications, supported by experimental data. While direct head-to-head comparative studies for this compound are limited, this guide synthesizes data from various analogs to infer structure-activity relationships and potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities.[1] The introduction of halogen substituents on the phenyl ring can significantly modulate the biological profile of these molecules. This guide explores the influence of bromine and fluorine substitution at the 4- and 2-positions of the phenyl ring on the biological activity of 3-phenylpropanoic acid derivatives.
Data Presentation
The following tables summarize the quantitative data on the biological activity of this compound and its analogs, focusing on anti-inflammatory, antimicrobial, and cytotoxic activities.
Table 1: Anti-Inflammatory Activity of Phenylpropanoic Acid Analogs
| Compound/Analog | Assay | Target | Activity | Reference |
| 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid | Carrageenan-induced paw edema | COX Enzymes | Equivalent to Loxoprofen | [2] |
| 2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid | Carrageenan-induced paw edema | COX Enzymes | Equivalent to Loxoprofen | [2] |
| General Arylpropanoic Acids | In vitro COX inhibition | COX-1/COX-2 | Inhibition of prostaglandin synthesis | [1] |
Table 2: Antimicrobial Activity of Phenylpropanoic Acid Analogs
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 14 | S. aureus | 8 | [3] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 14 | E. faecalis | 16 | [3] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 15 | MRSA | 1-8 | [3] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 15 | VRE | 0.5-2 | [3] |
Table 3: Cytotoxic Activity of Phenylpropanoic Acid Analogs against A549 Lung Cancer Cells
| Compound/Analog | IC50 (µM) | Reference |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | 5.42 | [4] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | 2.47 | [4] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 12 | >50 | [5] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 20 | ~50 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound, a reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[1]
-
2. Broth Microdilution Assay (Antimicrobial Activity)
This in vitro assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi), microbial inoculum standardized to 0.5 McFarland turbidity.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a microtiter plate.
-
Each well is inoculated with the microbial suspension.
-
Positive (microbe and broth) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
-
3. MTT Assay (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: 96-well plates, cultured cancer cells (e.g., A549), complete culture medium, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[6]
-
Mandatory Visualization
Diagram 1: General Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Diagram 2: COX Inhibition Pathway by Arylpropanoic Acids
Caption: Mechanism of action of arylpropanoic acids via inhibition of cyclooxygenase (COX) enzymes.
Diagram 3: Workflow for Determining Minimum Inhibitory Concentration (MIC)
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
A Researcher's Guide to In Vitro Assay Validation for Screening Phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for the validation and screening of phenylpropanoic acid derivatives, a versatile class of compounds with a wide range of therapeutic applications. Phenylpropanoic acid derivatives have shown promise as modulators of various biological targets, including G-protein coupled receptors (GPCRs), cyclooxygenase (COX) enzymes, and the NF-κB signaling pathway. This document outlines key experimental protocols, presents comparative performance data, and visualizes relevant biological pathways and experimental workflows to aid in the selection and validation of appropriate in vitro assays.
Data Presentation: Comparative Efficacy of Phenylpropanoic Acid Derivatives
The following tables summarize the in vitro activities of various phenylpropanoic acid derivatives, providing a quantitative comparison of their potency in different assay formats.
Table 1: Anticancer and Antimicrobial Activities of 3-(Phenylamino)propanoic Acid Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) |
| 1 | 4-Hydroxyphenylamino core | A549 | > 100 |
| 2 | Hydrazide derivative | A549 | 86.1 (viability %) |
| 12 | Naphthyl-substituted hydrazone | A549 | 42.1 (viability %) |
| 20 | Furyl-substituted bis-hydrazide | A549 | 17.2 (viability %) |
| 21 | Thienyl-substituted bis-hydrazide | A549 | 34.2 (viability %) |
Data adapted from in vitro anticancer activity studies against the A549 human lung carcinoma cell line.[1]
Table 2: GPR34 Antagonist Activity of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid Derivatives
| Compound | Assay Type | IC50 (µM) |
| 5e | GloSensor cAMP Assay | 0.680 |
| 5e | Tango Assay | 0.059 |
Data showcasing the antagonist potency of a novel GPR34 antagonist.[2]
Table 3: GPR40 Agonist Activity of Phenylpropanoic Acid Derivatives
| Compound | Modification | Assay Type | EC50 (nM) |
| 7 | Phenylpropionic acid derivative | FFA1 Reporter Assay | 82 |
| 14 | Phenylpropionic acid derivative | FFA1 Reporter Assay | 79 |
| 15 | Phenylpropionic acid derivative | FFA1 Reporter Assay | 88 |
| TAK-875 | Reference Compound | FFA1 Reporter Assay | 95.1 |
Comparative data of novel FFA1/GPR40 agonists against a known reference compound.[3]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the validation process.
GloSensor™ cAMP Assay for GPR34 Antagonism
This assay quantifies changes in intracellular cyclic AMP (cAMP) levels to assess the antagonist activity of test compounds on GPR34.[2]
-
Cell Line: CHO-K1 cells stably co-expressing human GPR34 and the GloSensor™-22F cAMP plasmid.
-
Protocol:
-
Seed cells in a 384-well plate and incubate overnight.
-
Replace the medium with a CO2-independent medium containing 10% v/v GloSensor™ cAMP Reagent.
-
Incubate for 2 hours at room temperature in the dark.
-
Add test compounds at various concentrations.
-
Add forskolin to stimulate cAMP production.
-
Measure luminescence after a 15-minute incubation.
-
FFAR1 (GPR40) Reporter Assay
This assay measures the activation of the FFAR1 receptor by quantifying the expression of a reporter gene.[2]
-
Cell Line: HEK293 cells stably expressing human GPR40 and a suitable reporter system (e.g., luciferase).
-
Protocol:
-
Seed cells in a multi-well plate and incubate.
-
Add test compounds at various concentrations. Use a known FFAR1 agonist (e.g., GW9508) as a positive control.
-
After an appropriate incubation period, measure the reporter gene activity using a luminometer.
-
Calcium Flux Assay for GPR40 Activation
This assay measures the increase in intracellular calcium concentration following GPR40 activation, which is coupled to the Gαq signaling pathway.[2]
-
Cell Line: HEK293 cells expressing GPR40.
-
Protocol:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measure the baseline fluorescence.
-
Add test compounds and monitor the change in fluorescence over time using a fluorescence plate reader.
-
COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.[4]
-
Reagents: COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, Human Recombinant COX-2.
-
Protocol:
-
Prepare a reaction mix containing COX Assay Buffer and COX Probe.
-
Add the test inhibitor or a known inhibitor (e.g., Celecoxib) to the appropriate wells.
-
Add diluted COX Cofactor to all wells.
-
Add reconstituted COX-2 enzyme to all wells except the "Negative Control".
-
Incubate the plate at room temperature, protected from light.
-
Initiate the reaction by adding Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode.
-
NF-κB Luciferase Reporter Assay
This assay is used to identify potential inhibitors that block TNF-α induced NF-κB activation.[5]
-
Cell Line: C2C12 muscle cell line stably expressing an NF-κB luciferase reporter gene.
-
Protocol:
-
Seed myoblasts or differentiated myotubes in multi-well plates.
-
Treat cells with various concentrations of the test compounds.
-
Induce NF-κB activation by adding TNF-α.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Assess drug toxicity in parallel using an MTT cell viability assay.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by phenylpropanoic acid derivatives and a typical experimental workflow for their screening and validation.
Caption: Canonical NF-κB Signaling Pathway.
Caption: In Vitro Screening Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(4-Bromo-2-fluorophenyl)propanoic Acid: A Guide for Laboratory Professionals
The primary safety concerns with compounds analogous to 3-(4-Bromo-2-fluorophenyl)propanoic acid, such as 3-(4-Bromophenyl)propanoic acid and 3-(4-Fluorophenyl)propionic acid, include potential harm if swallowed, skin and eye irritation, and respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound as a hazardous substance, requiring disposal through an approved waste management facility.[1]
Hazard Profile of Analogous Compounds
To ensure the highest safety standards, the hazard profile of this compound should be assumed to be at least as significant as its structural relatives. The following table summarizes the key hazard information for these related compounds.
| Hazard Classification | 3-(4-Bromophenyl)propanoic acid[2][3] | 3-(4-Fluorophenyl)propionic acid[4][5] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Not Classified |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) |
Step-by-Step Disposal Protocol
The following experimental protocol outlines the recommended step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams.
-
Collect waste in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with acidic and halogenated organic compounds.
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the compound is in powdered form.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved environmental waste management company.
-
Provide the waste disposal company with as much information as possible about the chemical, including its name, quantity, and the potential hazards based on analogous compounds.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these precautionary procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling 3-(4-Bromo-2-fluorophenyl)propanoic Acid
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-(4-Bromo-2-fluorophenyl)propanoic acid, a compound instrumental in pharmaceutical research and development. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and the integrity of your research.
As a solid, the primary routes of exposure to this compound are inhalation of dust, skin contact, and eye contact. The compound is classified as a corrosive solid, and its dust can react with moisture on the skin or in the respiratory tract, leading to irritation and potential burns.[1][2] It is harmful if swallowed and can cause serious eye irritation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this and other corrosive chemicals. The following table summarizes the required PPE, tailored to the specific hazards posed by this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles are essential to protect against dust particles and splashes.[4][5] A full-face shield worn in conjunction with goggles offers maximum protection, especially during procedures with a higher risk of splashing.[1][4] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact.[1][5] Always inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A lab coat is the minimum requirement. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[1][4][6] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is necessary if engineering controls (like a fume hood) are not available or insufficient to control dust exposure, or if irritation is experienced.[5][7] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risk and ensures operational efficiency.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Containers should be kept tightly closed and stored below eye level to prevent accidental dropping.[2][4]
Handling and Experimental Protocols:
-
All manipulations of the solid compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
When preparing solutions, always add the acid to the solvent slowly, never the other way around, to avoid splashing and exothermic reactions.[1]
-
Ensure that an eyewash station and emergency shower are readily accessible and have been recently tested.[1][6]
First Aid Measures: In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[8][9]
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealed container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste.[10]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or weighing paper, that come into contact with the compound should be disposed of as hazardous waste in the designated solid waste container.
Disposal Procedure:
-
Never dispose of this chemical down the drain.[11]
-
All waste containers must be kept closed except when adding waste.[10]
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal of the waste containers.
References
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
